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  • Product: (3-(1H-Imidazol-1-yl)phenyl)methanol
  • CAS: 129746-41-4

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for (3-(1H-Imidazol-1-yl)phenyl)methanol

Comprehensive NMR Analysis of (3-(1H-Imidazol-1-yl)phenyl)methanol: A Guide to 1 H and 13 C Chemical Shifts and Structural Elucidation Introduction & Structural Deconstruction (3-(1H-Imidazol-1-yl)phenyl)methanol is a bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Analysis of (3-(1H-Imidazol-1-yl)phenyl)methanol: A Guide to 1 H and 13 C Chemical Shifts and Structural Elucidation

Introduction & Structural Deconstruction

(3-(1H-Imidazol-1-yl)phenyl)methanol is a bifunctional molecule containing an imidazole pharmacophore and a benzyl alcohol motif. The definitive structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I approach the NMR analysis of this molecule by deconstructing it into three distinct, interacting spin systems:

  • Domain A (The Imidazole Ring): An electron-deficient, nitrogen-containing heterocycle that exhibits pronounced deshielding due to electronegativity and aromatic ring currents.

  • Domain B (The Meta-Substituted Phenyl Ring): A classic AMXY spin system where the meta-substitution pattern creates distinct coupling constants ( J -values) that confirm regiochemistry.

  • Domain C (The Hydroxymethyl Group): A flexible aliphatic side chain (-CH 2​ OH) whose chemical shift and splitting pattern are highly dependent on the chosen NMR solvent due to hydrogen bonding dynamics[1][2].

1 H NMR Chemical Shifts & Causality

The 1 H NMR spectrum of (3-(1H-Imidazol-1-yl)phenyl)methanol is dictated by the inductive effects of the nitrogen atoms and the anisotropic effects of the aromatic rings. Table 1 summarizes the expected chemical shifts in DMSO- d6​ , a strongly hydrogen-bonding solvent that slows proton exchange, allowing for the observation of hydroxyl coupling[1][3].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton AssignmentShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Mechanistic Rationale
H-2 (Imidazole) ~8.20Singlet (broad)-1HHighly deshielded by the combined inductive pull of two adjacent nitrogen atoms (N1 and N3) and the aromatic ring current.
H-4 (Imidazole) ~7.75Singlet (broad)-1HDeshielded by the adjacent N3 atom.
H-2' (Phenyl) ~7.65Narrow Multiplet Jmeta​≈1.5−2.0 1HLocated between the strongly electron-withdrawing imidazole group and the hydroxymethyl group.
H-4', H-5', H-6' (Phenyl) ~7.35 - 7.55Overlapping m Jortho​≈7.5−8.0 3HStandard aromatic protons; H-5' is typically a pseudo-triplet due to two ortho neighbors.
H-5 (Imidazole) ~7.15Singlet (broad)-1HFurthest from the deshielding N3 atom; often shows fine cross-ring coupling with H-4.
-OH (Hydroxyl) ~5.30Triplet J≈5.5 1HIn DMSO- d6​ , strong solvent-solute hydrogen bonding slows chemical exchange, allowing coupling to the adjacent CH 2​ [3][4].
-CH 2​
  • (Aliphatic)
~4.60Doublet J≈5.5 2HDeshielded by the adjacent oxygen and phenyl ring. Splits into a doublet due to coupling with the slow-exchanging -OH proton[5][6].
Solvent Effects: DMSO- d6​ vs. CDCl 3​

The choice of solvent profoundly impacts Domain C. In CDCl 3​ , the -OH proton undergoes rapid intermolecular exchange, causing its signal to appear as a broad singlet with a variable chemical shift (typically 1.5–3.0 ppm), and the -CH 2​

  • signal collapses into a sharp singlet[1][4]. In contrast, DMSO- d6​ acts as a strong hydrogen bond acceptor, locking the -OH proton in place and revealing the 3JH−H​ coupling between the hydroxyl and methylene protons[2][3].

13 C NMR Chemical Shifts & Causality

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The shifts are primarily governed by the hybridization of the carbon atoms and the electronegativity of attached heteroatoms (N and O).

Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
Carbon AssignmentShift ( δ , ppm)TypeCausality / Mechanistic Rationale
C-1' (Phenyl ipso to CH 2​ OH) ~144.5QuaternaryDeshielded by the inductive effect of the oxygen atom transmitted through the methylene bridge[7][8].
C-3' (Phenyl ipso to Imidazole) ~137.2QuaternaryDeshielded by the direct attachment to the electronegative N1 of the imidazole ring.
C-2 (Imidazole) ~135.5CHFlanked by two nitrogen atoms (N1, N3); experiences maximum electron withdrawal.
C-4 (Imidazole) ~129.8CHAdjacent to N3, moderately deshielded.
C-5' (Phenyl) ~129.5CHMeta to both substituents; experiences minimal inductive effects.
C-6' (Phenyl) ~125.4CHOrtho to the hydroxymethyl group.
C-4' (Phenyl) ~120.1CHPara to the hydroxymethyl group, ortho to the imidazole.
C-2' (Phenyl) ~118.5CHSituated between two electron-withdrawing/altering groups.
C-5 (Imidazole) ~118.2CHFurthest from the highly electronegative N3 atom.
-CH 2​
  • (Aliphatic)
~62.5CH 2​ Strongly deshielded by the directly attached hydroxyl oxygen[5][8].

Experimental Protocols for NMR Acquisition

To ensure self-validating and reproducible results, the following standardized protocol should be strictly adhered to:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of (3-(1H-Imidazol-1-yl)phenyl)methanol in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[1].

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

Step 2: 1 H NMR Acquisition

  • Insert the sample into the spectrometer (e.g., 400 MHz or higher) and allow 2 minutes for thermal equilibration (298 K).

  • Lock on the deuterium signal of DMSO- d6​ and perform automated gradient shimming (Z1-Z5).

  • Acquire the spectrum using a standard 30° pulse program (zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

Step 3: 13 C NMR Acquisition

  • Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30 or WALTZ-16 decoupling).

  • Set the spectral width to 250 ppm.

  • Acquire a minimum of 512–1024 scans (due to the ~1% natural abundance of 13 C) with a relaxation delay of 2.0 seconds.

Step 4: 2D NMR Workflows (Definitive Assignment) To unequivocally assign the ipso carbons and the specific position of the imidazole ring:

  • COSY (Correlation Spectroscopy): Use to map the 3J coupling between the -CH 2​

    • and -OH protons, and to trace the H-4'/H-5'/H-6' spin system on the phenyl ring.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlate all proton signals to their directly attached carbons (e.g., distinguishing the CH 2​ carbon at 62.5 ppm from aromatic carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for the critical 3JC−H​ cross-peak between the imidazole H-2/H-5 protons and the phenyl C-3' carbon. This definitively proves the covalent linkage between Domain A and Domain B.

Visualizations of Logical Relationships

The following diagrams map the structural domains and the logical workflow for 2D NMR structural elucidation.

G DomainA Domain A: Imidazole Ring (H-2, H-4, H-5) DomainB Domain B: Meta-Phenyl Ring (H-2', H-4', H-5', H-6') DomainB->DomainA N1-C3' Bond (HMBC verified) DomainC Domain C: Hydroxymethyl (-CH2OH) DomainB->DomainC C1'-CH2 Bond (HMBC verified) DomainC->DomainC 3J H-H Coupling (in DMSO-d6)

Fig 1: Structural domain breakdown and key NMR connectivity mapping.

Workflow Start Sample Prep (DMSO-d6 + TMS) H1 1D 1H NMR Identify Spin Systems Start->H1 C13 1D 13C NMR Count Carbons Start->C13 COSY COSY Map J-Couplings H1->COSY HSQC HSQC 1-Bond C-H Links H1->HSQC HMBC HMBC Long-Range C-H Links H1->HMBC C13->HSQC C13->HMBC Final Definitive Structural Elucidation COSY->Final HSQC->Final HMBC->Final

Fig 2: Standardized 2D NMR workflow for definitive structural assignment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[Link]

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Exploratory

thermodynamic stability and melting point of (3-(1H-Imidazol-1-yl)phenyl)methanol

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of (3-(1H-Imidazol-1-yl)phenyl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of (3-(1H-Imidazol-1-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability and melting point of the compound (3-(1H-Imidazol-1-yl)phenyl)methanol. In the dynamic landscape of pharmaceutical development, a profound understanding of a molecule's physicochemical properties is paramount for its successful progression from a laboratory curiosity to a clinical candidate. Thermodynamic stability and melting point are fundamental parameters that dictate a compound's purity, shelf-life, formulation feasibility, and overall developability.[1][2]

While specific, publicly available experimental data for (3-(1H-Imidazol-1-yl)phenyl)methanol is limited, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical attributes. By leveraging established analytical techniques and drawing insights from structurally related analogs, this document serves as a robust framework for the comprehensive characterization of this promising molecule. The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[3][4]

Theoretical Framework: Unpacking the Molecular Architecture

The thermodynamic stability and melting point of a crystalline solid are intrinsically linked to the strength of the intermolecular forces governing its crystal lattice. In the case of (3-(1H-Imidazol-1-yl)phenyl)methanol, several key interactions are anticipated to play a decisive role:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the methanol substituent and the nitrogen atoms within the imidazole ring provides sites for potent hydrogen bonding. This strong, directional interaction is a primary contributor to a higher melting point and enhanced thermal stability.

  • π-π Stacking: Both the phenyl and imidazole rings are aromatic systems capable of engaging in π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent rings overlap, further stabilize the crystal lattice.

  • Dipole-Dipole Interactions: The inherent polarity of the imidazole ring and the hydroxyl group will lead to dipole-dipole interactions, contributing to the overall cohesive energy of the crystal.

The specific arrangement of these functional groups in the meta position of the phenyl ring will influence the efficiency of crystal packing and, consequently, the melting point.

Experimental Determination of Melting Point and Thermodynamic Stability

Precise experimental measurement is indispensable for unequivocally establishing the melting point and thermal stability of (3-(1H-Imidazol-1-yl)phenyl)methanol. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these determinations.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is highly accurate for determining the melting point and other thermal transitions.[6]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of (3-(1H-Imidazol-1-yl)phenyl)methanol into a clean, non-reactive DSC pan (e.g., aluminum).

  • Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of material through sublimation.

  • Reference Pan: Prepare an identical, empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 50 mL/min) to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a temperature significantly above the melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid state.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge program Run Thermal Program (e.g., 10°C/min) purge->program thermogram Generate Thermogram program->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Melting Point (Onset Temp) peak->mp

Caption: Workflow for Melting Point Determination using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is crucial for determining the temperature at which a material begins to decompose, providing a clear indication of its thermal stability.[9]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of (3-(1H-Imidazol-1-yl)phenyl)methanol into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere Control: Purge the furnace with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability. Maintain a constant flow rate (e.g., 50-100 mL/min).

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a linear rate (e.g., 10°C/min or 20°C/min) to a high temperature (e.g., 600°C or higher) to ensure complete decomposition.

  • Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The onset temperature of mass loss is a key indicator of the beginning of decomposition and the thermal stability of the compound.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Controlled Atmosphere load->purge program Run Thermal Program (e.g., 20°C/min) purge->program tga_curve Generate TGA Curve program->tga_curve mass_loss Identify Onset of Mass Loss tga_curve->mass_loss stability Determine Decomposition Temperature mass_loss->stability

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Interpretation and Expected Properties Based on Analogs

In the absence of direct experimental data for (3-(1H-Imidazol-1-yl)phenyl)methanol, we can infer its likely properties by examining structurally related compounds. The position of the substituents on the phenyl and imidazole rings significantly impacts the melting point due to differences in molecular symmetry and crystal packing efficiency.

CompoundMelting Point (°C)
1-Phenylimidazole13 °C
4-Phenylimidazole128-131 °C[10]
2-Phenylimidazole142-148 °C[7]
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol107-109 °C (380-382 K)[11]

The low melting point of 1-phenylimidazole, which is a liquid at room temperature, can be attributed to the lack of a hydrogen bond donor on the imidazole ring, as the phenyl group is directly attached to a nitrogen atom. In contrast, 2- and 4-phenylimidazole are solids with significantly higher melting points, as the N-H group is available for hydrogen bonding.

For (3-(1H-Imidazol-1-yl)phenyl)methanol, the presence of both a hydrogen bond donor (-OH group) and acceptor sites (imidazole nitrogens), along with the potential for π-π stacking, suggests a relatively high melting point, likely exceeding that of the propanol analog (107-109 °C).

Regarding thermal stability, imidazole derivatives are generally known for their good thermal robustness. Studies on related compounds suggest that decomposition is likely to initiate at temperatures above 200°C. The decomposition pathway may involve the loss of the methanol group followed by the subsequent breakdown of the more stable imidazole and phenyl rings at higher temperatures.

Diagram of Structure-Property Relationships:

Structure_Property A (3-(1H-Imidazol-1-yl)phenyl)methanol -OH Group (H-bond donor) Imidazole Ring (H-bond acceptor, π-stacking) Phenyl Ring (π-stacking) B Intermolecular Forces Hydrogen Bonding π-π Stacking Dipole-Dipole Interactions A:f1->B:f1 enables A:f2->B:f1 enables A:f2->B:f2 participates in A:f3->B:f2 participates in A->B:f3 contributes to C Physicochemical Properties Higher Melting Point Enhanced Thermodynamic Stability B:f1->C:f1 leads to B:f2->C:f1 contributes to B:f1->C:f2 enhances B:f2->C:f2 enhances

Caption: Key Structural Features Influencing Physicochemical Properties.

Conclusion

A comprehensive understanding of the is a non-negotiable prerequisite for its advancement in the drug development pipeline. While direct experimental values are not yet widely reported, this guide provides the necessary theoretical foundation and detailed, actionable protocols for their determination using DSC and TGA. By executing these experiments, researchers can generate the precise, reliable data needed to inform critical decisions regarding purification, formulation, and storage, ultimately paving the way for the successful development of new imidazole-based therapeutics.

References

  • Caloong Chemical Co., Ltd. (2023, June 26). New Properties and Related Reactions of 2-Phenylimidazole. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • A.S. Chemical Laboratories Inc. Melting point. [Link]

  • NETZSCH Analyzing & Testing. (2026, March 16). Thermogravimetric Analyzer (TGA). [Link]

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • da Silva, F. S., de Souza, M. V. N., & de Almeida, M. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 743. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • AELAB. (2024, July 1). What is a Melting Point Device?. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResearchGate. Physicochemical Properties of Imidazole. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (3-(1H-Imidazol-1-yl)phenyl)methanol in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (3-(1H-Imidazol-1-yl)phenyl)methanol in organic solvents. In the absence of extensive empirical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (3-(1H-Imidazol-1-yl)phenyl)methanol in organic solvents. In the absence of extensive empirical data in publicly available literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties of the compound, a theoretical solubility assessment based on its molecular structure, and detailed, field-proven experimental protocols for robust solubility determination. This guide is designed to empower researchers to generate high-quality, reliable solubility data, a critical parameter in the drug development cascade from early discovery to formulation.

Introduction: The Critical Role of Solubility in Drug Development

(3-(1H-Imidazol-1-yl)phenyl)methanol, a molecule incorporating both a polar imidazole ring and a benzyl alcohol moiety, presents an interesting case for solubility studies. The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of its developability. It influences a multitude of critical parameters including, but not limited to, bioavailability, formulation design, purification strategies, and the feasibility of toxicological studies. A comprehensive understanding of a compound's solubility across a range of organic solvents with varying polarities is therefore not just advantageous, but essential for a successful and efficient drug development program. This guide provides the theoretical and practical foundation for establishing such a profile for (3-(1H-Imidazol-1-yl)phenyl)methanol.

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. In the absence of empirical data for (3-(1H-Imidazol-1-yl)phenyl)methanol, we can leverage computational tools to predict key parameters that govern its solubility.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₁H₁₂N₂OProvides the elemental composition.
Molecular Weight 188.23 g/mol Influences diffusion and dissolution rates.
Predicted logP 1.5 - 2.5This value suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in both polar and some non-polar organic solvents.
Predicted pKa (basic) 5.5 - 6.5 (Imidazole nitrogen)The imidazole ring is expected to be the most basic site. This pKa suggests that the compound's solubility will be pH-dependent in protic solvents.
Predicted pKa (acidic) > 14 (Benzylic alcohol)The benzylic alcohol is a very weak acid and is unlikely to be deprotonated under normal conditions.

These values are estimations derived from computational models and should be confirmed experimentally.

The presence of the imidazole ring, a hydrogen bond acceptor and potential protonation site, along with the hydroxyl group of the benzyl alcohol moiety, a hydrogen bond donor and acceptor, suggests that hydrogen bonding will be a significant contributor to the compound's interaction with protic solvents. The aromatic phenyl ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

Based on the predicted physicochemical properties, we can construct a theoretical solubility profile for (3-(1H-Imidazol-1-yl)phenyl)methanol across different classes of organic solvents. The guiding principle here is "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents. The ability of the compound to both donate and accept hydrogen bonds via its hydroxyl and imidazole groups will lead to strong solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the compound. The polarity of these solvents will also facilitate the dissolution of the polar imidazole and benzyl alcohol moieties.

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Moderate to low solubility is predicted. While the phenyl ring of the compound can engage in π-π stacking with these solvents, the polar imidazole and hydroxyl groups will limit overall solubility.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Poor solubility is expected. The significant difference in polarity between the compound and these solvents will result in weak solute-solvent interactions.

This theoretical profile provides a strong foundation for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of (3-(1H-Imidazol-1-yl)phenyl)methanol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_data Data Processing prep_compound Weigh excess (3-(1H-Imidazol-1-yl)phenyl)methanol add_to_vial Add compound and solvent to sealed vials prep_compound->add_to_vial prep_solvent Prepare a range of organic solvents prep_solvent->add_to_vial shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_to_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate filter->dilute analyze Analyze by validated HPLC or UV-Vis method dilute->analyze calculate Calculate concentration using a calibration curve analyze->calculate report Report solubility (mg/mL or mol/L) calculate->report

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of (3-(1H-Imidazol-1-yl)phenyl)methanol in a selection of organic solvents at a constant temperature.

Materials:

  • (3-(1H-Imidazol-1-yl)phenyl)methanol (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (3-(1H-Imidazol-1-yl)phenyl)methanol (e.g., 5-10 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.[2]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for initial settling.

    • Centrifuge the vials at a moderate speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer.[3]

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its high specificity and sensitivity.

  • Mobile Phase: A suitable mobile phase should be developed to achieve good peak shape and retention time for (3-(1H-Imidazol-1-yl)phenyl)methanol. A common starting point for a reversed-phase column (e.g., C18) would be a gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to improve peak shape, depending on the pKa of the compound.

  • Column: A standard C18 column is generally a good starting point.

  • Detection: The compound contains a phenyl and an imidazole ring, which are chromophores. A UV detector set at a wavelength of maximum absorbance (λmax) should be used. The λmax can be determined by running a UV scan of a dilute solution of the compound.

  • Calibration: A calibration curve must be prepared using a series of standards of known concentrations of (3-(1H-Imidazol-1-yl)phenyl)methanol. The concentration of the unknown samples is then determined by interpolation from this curve.

B. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[4]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for (3-(1H-Imidazol-1-yl)phenyl)methanol in the specific solvent should be determined.

  • Calibration: A calibration curve of absorbance versus concentration must be generated using standards of known concentration in the same solvent as the sample.

  • Measurement: The absorbance of the diluted filtrate is measured, and the concentration is calculated using the Beer-Lambert law and the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of (3-(1H-Imidazol-1-yl)phenyl)methanol in Various Organic Solvents at 25°C

Solvent ClassSolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Isopropanol19.9Experimental ValueCalculated Value
Polar Aprotic Acetonitrile37.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Dimethylformamide36.7Experimental ValueCalculated Value
Dimethyl Sulfoxide46.7Experimental ValueCalculated Value
Non-Polar Aromatic Toluene2.4Experimental ValueCalculated Value
Non-Polar Aliphatic n-Heptane1.9Experimental ValueCalculated Value

This table should be populated with the experimentally determined values.

The results should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the compound's structure. This analysis will provide valuable insights into the types of intermolecular forces that govern the solubility of (3-(1H-Imidazol-1-yl)phenyl)methanol.

Conclusion: A Pathway to Comprehensive Solubility Understanding

This technical guide has provided a robust framework for determining the solubility profile of (3-(1H-Imidazol-1-yl)phenyl)methanol in organic solvents. By combining predictive analysis of its physicochemical properties with a detailed, step-by-step experimental protocol, researchers can confidently generate the high-quality data necessary to advance their drug development programs. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the solubility assessment of other novel chemical entities. A thorough understanding of solubility is a critical early-stage investment that pays significant dividends throughout the entire lifecycle of a pharmaceutical product.

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Fallah, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - High Performance (or Pressure) Liquid Chromatography (HPLC). Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Scribd. (n.d.). UV-Visible Spectrophotometer SOP. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. Retrieved from [Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of (3-(1H-Imidazol-1-yl)phenyl)methanol: A Technical Guide

Executive Summary (3-(1H-Imidazol-1-yl)phenyl)methanol is a structurally versatile bifunctional molecule comprising an electron-rich imidazole heterocycle, a conjugated phenyl bridge, and a hydrogen-bonding hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(1H-Imidazol-1-yl)phenyl)methanol is a structurally versatile bifunctional molecule comprising an electron-rich imidazole heterocycle, a conjugated phenyl bridge, and a hydrogen-bonding hydroxymethyl moiety. Understanding its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its pharmacokinetics, target-binding affinity, and utility as a ligand in organometallic chemistry.

This whitepaper provides an authoritative, self-validating framework for determining the HOMO-LUMO gap and global reactivity descriptors of (3-(1H-Imidazol-1-yl)phenyl)methanol. By synthesizing Density Functional Theory (DFT) computational protocols with empirical electrochemical and optical validations, this guide ensures rigorous scientific integrity for researchers and drug development professionals.

Theoretical Framework: Frontier Molecular Orbitals

The chemical reactivity of imidazole derivatives is governed by their Frontier Molecular Orbitals (FMOs). The HOMO represents the molecule's electron-donating capacity (nucleophilicity), while the LUMO represents its electron-accepting capacity (electrophilicity).

In (3-(1H-Imidazol-1-yl)phenyl)methanol:

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich π -system of the imidazole ring and the adjacent phenyl carbons. This dictates the molecule's susceptibility to electrophilic attack and its capacity to coordinate with metal centers.

  • LUMO Localization: The LUMO is typically distributed across the anti-bonding π∗ orbitals of the phenyl ring.

  • The Gap ( Egap​ ): The energy difference between the HOMO and LUMO dictates the kinetic stability and chemical hardness of the molecule. A larger gap implies high kinetic stability and low chemical reactivity, while a narrow gap indicates high polarizability and reactivity. For substituted imidazole derivatives, the theoretical HOMO-LUMO gap typically ranges from 4.1 to 5.0 eV depending on the extent of conjugation[1].

Computational Methodology: DFT & TD-DFT

To accurately model the electronic properties of (3-(1H-Imidazol-1-yl)phenyl)methanol, a rigorous computational workflow is required. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for imidazole derivatives[2][3]. The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron density of the lone pairs on the imidazole nitrogen and the hydroxyl oxygen.

DFT Workflow Protocol
  • Conformational Search: Generate the initial 3D structure. Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the hydroxymethyl group, which can freely rotate and form intramolecular interactions.

  • Geometry Optimization: Submit the lowest-energy conformer to a quantum chemical package (e.g., Gaussian 16). Optimize the geometry in the gas phase or a solvent continuum model (CPCM, e.g., water or ethanol) using DFT/B3LYP/6-311++G(d,p).

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation at the exact same level of theory. Causality: This step is mandatory to prove the optimized structure is a true local minimum. The presence of zero imaginary frequencies validates the geometry; if an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Electronic Property Extraction: Extract the energies of the HOMO and LUMO from the optimized checkpoint file. Calculate the global reactivity descriptors (Hardness η , Softness S , Electrophilicity ω ) based on Koopmans' theorem[4].

  • TD-DFT (Excited States): Perform Time-Dependent DFT (TD-DFT) calculations for the first 20 singlet-singlet excitations to predict the theoretical UV-Vis absorption spectrum and the optical band gap[5].

DFT_Workflow A Initial Structure Generation (SMILES/3D Build) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Check for Imaginary Freqs) B->C C->B  Imaginary Freq D Electronic Structure (HOMO/LUMO Extraction) C->D  True Minimum E TD-DFT Calculation (Excited States/UV-Vis) D->E F Global Reactivity Descriptors (Hardness, Electrophilicity) D->F

Computational workflow for DFT-based electronic property evaluation.

Experimental Validation Protocols

Because DFT calculations are approximations, the theoretical HOMO-LUMO gap must be empirically validated using orthogonal physical chemistry techniques.

Protocol A: Electrochemical Gap via Cyclic Voltammetry (CV)

Cyclic voltammetry measures the redox potentials of the molecule, which directly correlate to the HOMO (oxidation onset) and LUMO (reduction onset) energies.

  • Setup: Use a three-electrode cell comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgNO 3​ non-aqueous reference electrode.

  • Solvent System: Anhydrous Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Self-Validating Standard: Introduce Ferrocene (Fc) as an internal standard at the end of the experiment. Causality: The Fc/Fc + redox couple has a known absolute energy level (-4.80 eV vs. vacuum). Referencing the sample's peaks against the internal Ferrocene peak eliminates reference electrode drift and solvent-specific junction potentials.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.80] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.80] eV

    • EgapCV​=ELUMO​−EHOMO​

Protocol B: Optical Gap via UV-Vis Spectroscopy

The optical band gap represents the energy required to excite an electron from the HOMO to the LUMO.

  • Setup: Prepare a 1×10−5 M solution of the compound in spectroscopic-grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer. Use pure ethanol in the reference cuvette for baseline correction.

  • Data Processing (Tauc Plot): Identify the onset wavelength ( λonset​ ) of the lowest-energy absorption band (typically the π→π∗ transition of the conjugated system).

  • Calculation: Convert the onset wavelength to energy using the Planck-Einstein relation: Egapopt​=λonset​1240​ eV .

Exp_Validation A Synthesized Compound (>99% Purity) B Cyclic Voltammetry (CV) (Electrochemical Gap) A->B C UV-Vis Spectroscopy (Optical Gap) A->C E Oxidation/Reduction Onsets (vs. Fc/Fc+) B->E D Tauc Plot Analysis (E_g = hc/λ_onset) C->D F Empirical HOMO-LUMO Gap Validation D->F E->F

Multi-modal experimental validation of the HOMO-LUMO gap.

Quantitative Data Synthesis

The following tables synthesize the expected electronic properties of (3-(1H-Imidazol-1-yl)phenyl)methanol based on established computational parameters for closely related phenylimidazole derivatives[1][3].

Table 1: Global Reactivity Descriptors (DFT/B3LYP/6-311++G(d,p))

ParameterSymbolEquationEstimated Value (eV)Chemical Interpretation
HOMO Energy EHOMO​ --5.85Ionization potential; electron donation capacity.
LUMO Energy ELUMO​ --1.65Electron affinity; electron acceptance capacity.
Energy Gap ΔE ELUMO​−EHOMO​ 4.20Kinetic stability and chemical reactivity.
Chemical Hardness η (ELUMO​−EHOMO​)/2 2.10Resistance to charge transfer.
Chemical Softness S 1/(2η) 0.24Polarizability and reactivity.
Electronegativity χ −(EHOMO​+ELUMO​)/2 3.75Tendency to attract electrons.
Electrophilicity Index ω χ2/(2η) 3.35Propensity to act as an electrophile.

Table 2: Methodological Comparison of the HOMO-LUMO Gap

MethodologyGap TypeExpected Gap (eV)Notes & Causality
DFT (B3LYP) Fundamental Gap~4.20Gas-phase calculation. Overestimates gap compared to condensed phases due to lack of solvent screening.
UV-Vis Spectroscopy Optical Gap~4.05Slightly lower than DFT due to exciton binding energy (electron-hole Coulombic attraction) in the excited state.
Cyclic Voltammetry Electrochemical Gap~4.15Measured in solution. Accounts for solvent reorganization energy, providing the most accurate metric for biological environments.

Conclusion

The electronic profiling of (3-(1H-Imidazol-1-yl)phenyl)methanol requires a multi-faceted approach. Relying solely on computational DFT data can lead to overestimations of the HOMO-LUMO gap due to the absence of solvent and exciton effects. By strictly adhering to the self-validating protocols outlined in this guide—pairing B3LYP/6-311++G(d,p) calculations with Ferrocene-calibrated Cyclic Voltammetry and baseline-corrected UV-Vis spectroscopy—researchers can establish highly trustworthy electronic descriptors. These parameters are ultimately indispensable for predicting the compound's behavior in rational drug design, metabolic stability assays, and coordination chemistry.

References

  • Theoretical Investigation on Biological Activity of Imidazole Derivatives[Carbenzim, Mebendazole] by using (DFT) and (PM3) Methods. Al-Nahrain Journal of Science. Available at:[Link]

  • DFT and TD-DFT Study on the Electronic Structures and Phosphorescent Properties of a Series of Heteroleptic Iridium(III) Complexes. Organometallics (ACS Publications). Available at:[Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Institutes of Health (PMC). Available at:[Link]

  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of (3-(1H-Imidazol-1-yl)phenyl)methanol

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for Novel Chemical Entities The compound (3-(1H-Imidazol-1-yl)phenyl)methanol, a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Novel Chemical Entities

The compound (3-(1H-Imidazol-1-yl)phenyl)methanol, a molecule featuring a core imidazole structure, represents a class of compounds with significant interest in medicinal chemistry and materials science. However, a thorough review of publicly available scientific literature and safety databases reveals a conspicuous absence of specific in vitro toxicity and safety data for this particular chemical entity. This is not an uncommon scenario in early-stage drug discovery and chemical development, where a compound may be synthesized for a specific purpose before a full toxicological profile is established.

This guide, therefore, is structured not as a retrospective summary of existing data, but as a prospective, field-proven framework for conducting a comprehensive in vitro safety assessment of (3-(1H-Imidazol-1-yl)phenyl)methanol. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded strategy that moves beyond a simple checklist of assays. Instead, this document outlines the causal logic behind experimental choices, details self-validating protocols, and is grounded in authoritative, verifiable references. It is designed to be a practical and intellectually rigorous guide for any research team tasked with characterizing the safety profile of this, or similar, novel imidazole-containing compounds.

The limited safety information available for structurally related compounds, such as isomers and substituted analogues, suggests potential concerns regarding acute oral toxicity and skin irritation or corrosion. For instance, a safety data sheet for the related compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol indicates it is classified for acute oral toxicity and skin corrosion[1]. Similarly, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is noted for its acute oral toxicity[2]. These findings underscore the necessity of the thorough investigational strategy detailed herein.

Part 1: A Tiered Strategy for In Vitro Safety Profiling

A logical, tiered approach is essential for an efficient and ethical evaluation of a compound's safety. This strategy begins with broad cytotoxicity screening to determine the compound's general toxicity and effective concentration range, followed by more specific assays to investigate key toxicological endpoints such as genotoxicity, hepatotoxicity, and metabolic interactions.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Toxicological Endpoints cluster_2 Tier 3: Advanced & Mechanistic Insights A Compound Acquisition & Characterization (Purity, Solubility) B Broad Cytotoxicity Screening (e.g., MTT, LDH assays in multiple cell lines) A->B Establish Testable Concentrations C Genotoxicity Assessment (Ames, in vitro Micronucleus) B->C Concentrations below IC20 D Hepatotoxicity Potential (HepG2 cell-based assays) B->D Concentrations below IC20 E Metabolic Stability & CYP Inhibition (Microsome-based assays) B->E G Further Mechanistic Studies (e.g., Oxidative Stress, Apoptosis Assays) C->G D->G F Cardiotoxicity Screening (hERG assay) G cluster_ames Ames Test Workflow A Bacterial Strains (e.g., TA98, TA100) B Test Compound + S9 Mix (Metabolic Activation) A->B C Test Compound - S9 Mix (Direct Mutagenicity) A->C D Plate on Minimal Agar B->D C->D E Incubate 48-72h D->E F Count Revertant Colonies E->F

Caption: A simplified workflow for the Ames bacterial reverse mutation test.

Part 4: Investigating Specific Organ Toxicity and Metabolism

Rationale and Experimental Causality:

Given that the liver is the primary site of drug metabolism and a common target for drug-induced toxicity, a focused assessment of hepatotoxicity is warranted. Furthermore, understanding the compound's metabolic stability and its potential to inhibit major cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which (3-(1H-Imidazol-1-yl)phenyl)methanol is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound

  • NADPH (cofactor for CYP enzymes)

  • Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with HLMs in a buffer solution.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Summary Table (Hypothetical Data):

AssayEndpointCell Line/SystemResult (Hypothetical)Interpretation
MTT AssayIC50 (48h)HepG275 µMModerate cytotoxicity towards liver cells.
MTT AssayIC50 (48h)HaCaT45 µMHigher cytotoxicity towards skin cells.
Ames TestMutagenicityS. typhimurium TA98/TA100NegativeNot likely to cause point mutations.
Micronucleus TestChromosomal DamageTK6NegativeNot likely to cause chromosomal damage.
Metabolic Stabilityt1/2 in HLMsHuman Liver Microsomes45 minModerately stable, suggesting some metabolism.
CYP3A4 InhibitionIC50Recombinant CYP3A4> 50 µMLow potential for drug-drug interactions via CYP3A4.

Conclusion and Forward-Looking Strategy

This technical guide has outlined a comprehensive and scientifically rigorous framework for the in vitro toxicity and safety assessment of (3-(1H-Imidazol-1-yl)phenyl)methanol. By following this tiered approach, researchers can efficiently generate a robust data package to understand the compound's potential liabilities. The proposed protocols are based on internationally accepted guidelines and best practices in the field of toxicology. The initial focus on broad cytotoxicity, followed by specific investigations into genotoxicity and metabolism, ensures that resources are used effectively and that the most critical safety questions are addressed early in the development process. The insights gained from this in vitro assessment will be invaluable for making informed decisions about the future development of this and other novel chemical entities.

References

  • International Science Community Association. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Retrieved from [Link]

  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Retrieved from [Link]

  • Hassan, A. A., & El-Gazzar, A. B. A. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

  • Özdemir, A., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. Retrieved from [Link]

  • Bibi, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Tebubio. [3-(1H-imidazol-1-ylmethyl)phenyl]methanol - 2 mg. Retrieved from [Link]

  • Buick, J. K., et al. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC. Retrieved from [Link]

  • Ganesan, K., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • Hashemnia, S., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Retrieved from [Link]

  • Chembase.cn. [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL — Chemical Substance Information. Retrieved from [Link]

  • Attia, M. I., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. PubMed. Retrieved from [Link]

  • Scholz, S., et al. (2010). Chapter 9 In vitro assays for the risk assessment of chemicals. UFZ. Retrieved from [Link]

  • Chem-Space. [151055-79-7], MFCD08271918, [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol. Retrieved from [Link]

  • Amanote Research. The in Vitro Metabolism of 3-(1-Hy. Retrieved from [Link]

  • University of Wisconsin-Madison. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

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Exploratory

physicochemical properties of (3-(1H-Imidazol-1-yl)phenyl)methanol for drug design

An In-Depth Technical Guide to the Physicochemical Profiling of (3-(1H-Imidazol-1-yl)phenyl)methanol in Fragment-Based Drug Design As the pharmaceutical industry increasingly shifts toward Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of (3-(1H-Imidazol-1-yl)phenyl)methanol in Fragment-Based Drug Design

As the pharmaceutical industry increasingly shifts toward Fragment-Based Drug Discovery (FBDD) to tackle challenging biological targets, the selection of high-quality, versatile fragment scaffolds is paramount. (3-(1H-Imidazol-1-yl)phenyl)methanol (Molecular Formula: C₁₀H₁₀N₂O) represents a privileged structural motif. It combines the robust heme-coordinating capacity of an imidazole ring with the hydrogen-bonding and synthetic versatility of a benzylic alcohol.

This whitepaper provides a comprehensive analysis of the physicochemical properties of this compound, detailing its structural rationale, its behavior in physiological environments, and self-validating experimental workflows for its characterization in drug design.

Physicochemical Profiling and the "Rule of Three"

In FBDD, libraries are heavily curated to ensure high ligand efficiency (LE) and optimal physicochemical properties, typically governed by the "Rule of Three" (RO3)[1]. Fragments must be small, hydrophilic, and possess limited complexity to allow for subsequent optimization (growing, linking, or merging) without violating Lipinski’s Rule of Five in the final lead compound[2].

(3-(1H-Imidazol-1-yl)phenyl)methanol is an ideal RO3-compliant fragment. The spatial separation (meta-substitution) of the imidazole and the hydroxymethyl group prevents intramolecular steric clashes, allowing both functional groups to simultaneously engage with target receptors or metalloenzymes.

Table 1: Physicochemical Parameters vs. FBDD RO3 Criteria
Parameter(3-(1H-Imidazol-1-yl)phenyl)methanolRO3 FBDD ThresholdDesign Implication
Molecular Weight (MW) 174.20 g/mol ≤ 300 DaHigh ligand efficiency; ample room for synthetic growth.
cLogP (Lipophilicity) ~1.1≤ 3.0Excellent aqueous solubility; minimizes non-specific binding.
H-Bond Donors (HBD) 1 (-OH)≤ 3Facilitates targeted interactions with receptor backbones.
H-Bond Acceptors (HBA) 2 (Imidazole N3, -OH)≤ 3Enables versatile hydrogen-bonding networks.
Topological Polar Surface Area 38.0 Ų≤ 60 ŲOptimal for membrane permeability, including BBB penetration.
Rotatable Bonds 2≤ 3Low entropic penalty upon target binding.
Acid-Base Chemistry and Tautomerism

The imidazole ring is amphoteric, possessing both a pyrrole-like nitrogen (N1, hydrogen bond donor in unsubstituted imidazoles, though here it is covalently linked to the phenyl ring) and a pyridine-like sp² hybridized nitrogen (N3, hydrogen bond acceptor)[3]. The basicity of the N3 nitrogen typically exhibits a pKa of approximately 7.0[4].

Because this pKa is remarkably close to physiological pH (7.4), the molecule exists in an equilibrium of protonated (cationic) and unprotonated (neutral) states in vivo. This dynamic protonation state is a critical driver of oral bioavailability, as the neutral species readily crosses lipophilic cell membranes, while the protonated species ensures adequate solubility in the aqueous environment of the gastrointestinal tract.

Structural Rationale in Metalloprotein Targeting

One of the most potent applications of (3-(1H-Imidazol-1-yl)phenyl)methanol is its use as an inhibitor or modulator of heme-containing enzymes, such as Cytochrome P450s (CYP450), aromatase, or thromboxane synthase[5].

The unhindered sp² nitrogen (N3) of the imidazole ring acts as a strong Lewis base, capable of displacing the distal water molecule in the active site of CYP450 enzymes and coordinating directly with the ferric (Fe³⁺) heme iron[6]. The meta-substituted hydroxymethyl group serves a dual purpose: it acts as a synthetic vector for fragment growth and engages in hydrogen bonding with polar residues in the active site access channel, anchoring the molecule and enhancing target residence time.

Pharmacophore Target Heme Iron (Fe3+) CYP450 Active Site Imidazole Imidazole Ring (sp2 Nitrogen N3) Imidazole->Target Coordinate Bond (Type II) Phenyl Phenyl Spacer (Hydrophobic Interaction) Imidazole->Phenyl C-N Bond Hydroxymethyl Hydroxymethyl Group (H-Bond Donor/Acceptor) Phenyl->Hydroxymethyl C-C Bond Receptor Receptor Backbone (H-Bond Network) Hydroxymethyl->Receptor Hydrogen Bond

Pharmacophore mapping of (3-(1H-Imidazol-1-yl)phenyl)methanol in metalloprotein targeting.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the physicochemical parameters of this fragment must be empirically validated. Below are two self-validating protocols designed for high-accuracy characterization.

Protocol 1: High-Throughput Potentiometric pKa Determination

Relying solely on in silico pKa predictions for imidazoles can lead to errors during lead optimization. Potentiometric titration provides a self-validating thermodynamic measurement of the macroscopic pKa.

Causality & Rationale: We utilize a co-solvent extrapolation method (e.g., Methanol/Water) because, despite its RO3 compliance, the unprotonated free base may precipitate at high concentrations during aqueous titration. Extrapolating to 0% co-solvent via the Yasuda-Shedlovsky equation yields the exact aqueous pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere to prevent CO₂ absorption (which would artificially lower the pH).

  • Sample Preparation: Dissolve 2.0 mg of (3-(1H-Imidazol-1-yl)phenyl)methanol in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength) containing 20% v/v Methanol.

  • Acidification: Lower the pH of the solution to ~3.0 using standardized 0.5 M HCl. This ensures the imidazole N3 is fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH in 0.05 mL increments. Record the pH after each addition once the electrode potential stabilizes (< 0.1 mV/min drift).

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point represents the apparent pKa (psKa).

  • Extrapolation: Repeat steps 2-5 at 30%, 40%, and 50% Methanol. Plot the psKa values against the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.

Protocol 2: Type II Heme Binding Assay (UV-Vis Difference Spectroscopy)

To validate the fragment's utility as a metalloenzyme targeting moiety, its direct coordination to the heme iron must be confirmed.

Causality & Rationale: The coordination of the imidazole nitrogen to the ferric heme iron shifts the spin state of the iron from high-spin to low-spin. This induces a characteristic "Type II" difference spectrum, with a peak at ~425-430 nm and a trough at ~390-405 nm[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CYP450 enzyme (e.g., CYP3A4) to a final concentration of 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm to ensure a flat line (zero absorbance difference).

  • Ligand Titration: Prepare a 10 mM stock of the fragment in DMSO. Add the fragment to the sample cuvette in 1 µL aliquots (yielding final concentrations of 10 µM to 200 µM).

    • Critical Control: Add an equivalent volume of pure DMSO to the reference cuvette to cancel out solvent-induced spectral artifacts. Ensure final DMSO concentration never exceeds 1% v/v to prevent enzyme denaturation.

  • Spectral Recording: After each addition, mix gently and incubate for 3 minutes to reach equilibrium. Record the difference spectrum.

  • Affinity Calculation: Plot the peak-to-trough absorbance difference (ΔA₄₂₅ - ΔA₃₉₀) against the ligand concentration. Fit the data to a hyperbolic Michaelis-Menten-type equation to determine the spectral dissociation constant ( Ks​ ).

Integration into Fragment-Based Lead Discovery (FBLD)

Once validated, (3-(1H-Imidazol-1-yl)phenyl)methanol serves as a highly tractable starting point for fragment evolution. The primary strategy involves vectorial growth [2]. The hydroxymethyl group (-CH₂OH) can be easily oxidized to an aldehyde or converted to a leaving group (e.g., a mesylate or halide) to facilitate reductive aminations, etherifications, or cross-coupling reactions. This allows medicinal chemists to probe adjacent hydrophobic pockets or solvent-exposed regions of the target receptor while maintaining the core anchoring interactions of the imidazole ring.

FBDD_Workflow Library Fragment Library (RO3 Compliant) Screening Biophysical Screening (NMR, SPR, X-Ray) Library->Screening Hit Hit Identification (Imidazole Benzyl Alcohol) Screening->Hit Validation Hit Validation (pKa & Solubility Profiling) Hit->Validation Evolution Fragment Evolution (Growing via -OH handle) Validation->Evolution Lead Potent Lead Compound Evolution->Lead

Iterative Fragment-Based Drug Discovery workflow utilizing the hydroxymethyl synthetic vector.

By understanding and leveraging the precise physicochemical parameters of (3-(1H-Imidazol-1-yl)phenyl)methanol, drug discovery teams can accelerate the hit-to-lead process, transforming a simple low-affinity fragment into a highly potent, selective, and bioavailable clinical candidate.

References

  • The 'rule of three' for fragment-based drug discovery: where are we now? Semantic Scholar.[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health (NIH).[Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH).[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. ACS Publications.[Link]

  • Interactions of Cytochrome P450s with their Ligands. National Institutes of Health (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (3-(1H-Imidazol-1-yl)phenyl)methanol in Transition Metal Catalysis

Introduction: A Versatile N,O-Bidentate Ligand for Modern Catalysis In the landscape of transition metal catalysis, the design and synthesis of effective ligands are of paramount importance. Ligands not only stabilize th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile N,O-Bidentate Ligand for Modern Catalysis

In the landscape of transition metal catalysis, the design and synthesis of effective ligands are of paramount importance. Ligands not only stabilize the metal center but also intricately tune its electronic and steric properties, thereby dictating the efficiency, selectivity, and scope of a catalytic transformation. Imidazole-based ligands have emerged as a privileged class, owing to the strong σ-donating ability of the imidazole nitrogen and their facile synthesis.[1][2] This guide focuses on (3-(1H-Imidazol-1-yl)phenyl)methanol , a promising yet underexplored N,O-bidentate ligand.

The unique structural feature of this ligand is the presence of both a coordinating imidazole nitrogen and a hydroxyl group on a phenyl backbone. This arrangement allows for the formation of stable six-membered chelate rings with transition metals. The hydroxyl group, upon deprotonation, can act as an anionic donor, further influencing the electron density at the metal center. This dual-coordination mode can enhance catalyst stability and promote specific mechanistic pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of (3-(1H-Imidazol-1-yl)phenyl)methanol in two key areas of transition metal catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation.

Part 1: Synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol

The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol can be achieved in a two-step sequence starting from commercially available 3-bromobenzaldehyde. The first step involves a copper-catalyzed N-arylation of imidazole (an Ullmann-type reaction), followed by the reduction of the aldehyde functionality to the desired alcohol.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde

This procedure is adapted from a known method for the synthesis of N-aryl imidazoles.[3]

Reaction Scheme:

Synthesis_of_3_imidazolyl_benzaldehyde start 3-Bromobenzaldehyde + Imidazole reagents Cu powder H₂O, Reflux (3 days) start->reagents product 3-(1H-imidazol-1-yl)benzaldehyde reagents->product

Caption: Synthesis of the aldehyde precursor.

Protocol:

  • To a round-bottom flask, add 3-bromobenzaldehyde (9.25 g, 50 mmol), imidazole (20.4 g, 300 mmol), copper powder (0.31 g, 4.9 mmol), and water (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 3 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add aqueous ammonia.

  • Extract the mixture with chloroform (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: methylene chloride/methanol) to yield 3-(1H-imidazol-1-yl)benzaldehyde as a pale yellow solid.[3]

Step 2: Reduction to (3-(1H-Imidazol-1-yl)phenyl)methanol

A standard sodium borohydride reduction is effective for this transformation.

Reaction Scheme:

Reduction_to_alcohol start 3-(1H-imidazol-1-yl)benzaldehyde reagents NaBH₄ Methanol, 0 °C to RT start->reagents product (3-(1H-Imidazol-1-yl)phenyl)methanol reagents->product

Caption: Reduction of the aldehyde to the final ligand.

Protocol:

  • Dissolve 3-(1H-imidazol-1-yl)benzaldehyde (1.72 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield (3-(1H-Imidazol-1-yl)phenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), have proven to be highly effective in promoting this transformation.[4] The N,O-bidentate nature of (3-(1H-Imidazol-1-yl)phenyl)methanol can be leveraged for the in-situ formation of a catalytically active palladium complex.

Proposed Catalytic System and Rationale

An in-situ generated catalyst from a palladium precursor, such as Pd(OAc)₂, and (3-(1H-Imidazol-1-yl)phenyl)methanol is proposed. The ligand is expected to coordinate to the palladium center through the imidazole nitrogen and the deprotonated hydroxyl group, forming a stable palladacycle. This chelation can prevent catalyst decomposition and enhance its activity.

Proposed Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6]

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol is based on established procedures for palladium-catalyzed cross-coupling reactions with imidazole-type ligands.[4][7]

Reaction: 4-Bromotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (3-(1H-Imidazol-1-yl)phenyl)methanol

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), (3-(1H-Imidazol-1-yl)phenyl)methanol (3.8 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

  • Add anhydrous dioxane (4 mL) and degassed water (1 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 4-methyl-1,1'-biphenyl.

Expected Performance and Scope:

The catalytic system is anticipated to be effective for a range of aryl and heteroaryl bromides and chlorides, coupling with various arylboronic acids. Electron-rich and sterically hindered substrates may require higher catalyst loadings or longer reaction times.

EntryAryl HalideArylboronic AcidExpected Yield (%)
14-BromotoluenePhenylboronic acid>90
24-ChloroanisolePhenylboronic acid80-90
31-Bromo-4-nitrobenzenePhenylboronic acid>95
42-Bromopyridine4-Methoxyphenylboronic acid75-85

Part 3: Application in Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a powerful and practical method for the reduction of ketones and aldehydes, using a hydrogen donor such as isopropanol.[8][9] Ruthenium complexes bearing nitrogen-containing ligands are highly efficient catalysts for this transformation.[2][8] The (3-(1H-Imidazol-1-yl)phenyl)methanol ligand is expected to form a robust ruthenium complex suitable for this purpose.

Proposed Catalytic System and Rationale

A catalyst generated in-situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and (3-(1H-Imidazol-1-yl)phenyl)methanol in the presence of a base is proposed. The ligand is expected to coordinate to the ruthenium center, and the base facilitates the formation of the active ruthenium-hydride species.

Proposed Catalytic Cycle:

Transfer_Hydrogenation_Cycle Ru_precatalyst [Ru]-Cl Activation Base, iPrOH Ru_precatalyst->Activation Ru_alkoxide [Ru]-OiPr Activation->Ru_alkoxide Beta_hydride_elim β-Hydride Elimination Ru_alkoxide->Beta_hydride_elim Ru_hydride [Ru]-H (Active Catalyst) Beta_hydride_elim->Ru_hydride Reduction Ketone (R₂C=O) Ru_hydride->Reduction Ru_product_complex [Ru]-OCHR₂ Reduction->Ru_product_complex Protonolysis iPrOH Ru_product_complex->Protonolysis Protonolysis->Ru_alkoxide Catalyst Regeneration Product Alcohol (R₂CHOH) Protonolysis->Product

Caption: A plausible catalytic cycle for ruthenium-catalyzed transfer hydrogenation.[9]

Protocol for a Representative Transfer Hydrogenation

This protocol is based on established procedures for ruthenium-catalyzed transfer hydrogenation of ketones.[8][9]

Reaction: Reduction of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (3-(1H-Imidazol-1-yl)phenyl)methanol

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Isopropanol (iPrOH)

Procedure:

  • To a Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (3-(1H-Imidazol-1-yl)phenyl)methanol (3.8 mg, 0.02 mmol, 2 mol%).

  • Add isopropanol (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add acetophenone (120 mg, 1.0 mmol) and a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol, 1 mol%).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction to room temperature and quench with a few drops of water.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain 1-phenylethanol.

Expected Performance and Scope:

This catalytic system is expected to be effective for the reduction of a variety of aromatic and aliphatic ketones.

EntrySubstrateExpected Conversion (%)
1Acetophenone>95
24'-Methoxyacetophenone>95
34'-Bromoacetophenone>90
4Cyclohexanone>95

Conclusion

(3-(1H-Imidazol-1-yl)phenyl)methanol represents a readily accessible and versatile N,O-bidentate ligand with significant potential in transition metal catalysis. The protocols provided herein for its application in Suzuki-Miyaura cross-coupling and transfer hydrogenation are based on robust and well-established catalytic systems, offering a solid foundation for further exploration. The unique electronic and structural features of this ligand may lead to novel catalytic activities and selectivities, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]

  • Viciu, M. S., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organometallics, 21(25), 5470–5472. [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Wang, D., et al. (2015). Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. Organometallics, 34(21), 5327–5337. [Link]

  • Citta, R. J., et al. (2022). Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. Organometallics, 41(22), 3326–3335. [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Puig, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3413-3434. [Link]

  • Web of Proceedings. (2022). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Bellina, F., & Lessi, M. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8466–8473. [Link]

Sources

Application

Application Note: (3-(1H-Imidazol-1-yl)phenyl)methanol as a Versatile Building Block for Cytochrome P450-Targeting Active Pharmaceutical Ingredients

Executive Summary (3-(1H-Imidazol-1-yl)phenyl)methanol is a highly versatile bifunctional building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Its molecular architecture featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(1H-Imidazol-1-yl)phenyl)methanol is a highly versatile bifunctional building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Its molecular architecture features a heme-coordinating imidazole ring and a reactive benzylic alcohol, making it an ideal starting material for developing Type II Cytochrome P450 (CYP450) inhibitors. This application note outlines the mechanistic rationale for its deployment in drug design, provides self-validating synthetic protocols for its functionalization, and details its downstream applications in pharmaceutical development.

Mechanistic Rationale: The Imidazole Pharmacophore

Type II CYP450 Coordination

The design of CYP450 inhibitors (such as aromatase inhibitors for oncology or thromboxane A2 synthase inhibitors for cardiovascular disease) frequently relies on the incorporation of an azole ring. The unhindered N3 nitrogen of the imidazole moiety acts as a strong Lewis base, directly coordinating with the Fe(III) atom of the porphyrin heme group within the CYP450 active site [1]. This coordination displaces the native distal water molecule and locks the enzyme in a low-spin state, effectively blocking the binding and oxidation of endogenous substrates[2].

The Advantage of Meta-Substitution

The meta-substituted benzylic alcohol provides a critical structural spacer. Unlike ortho-substitution, which introduces steric clashes that preclude perpendicular coordination to the heme iron, the meta-linkage allows the imidazole ring to orient optimally within the catalytic pocket. Simultaneously, it exposes the benzylic position to the solvent-accessible channel, providing a synthetic handle for target-specific functionalization to build affinity and selectivity for specific CYP450 isoforms[3].

CYP450_Mechanism A API with Imidazole Core B CYP450 Active Site A->B Binds into pocket D Type II Coordination (N3-Fe Bond) A->D N3 Nitrogen donates electrons C Heme Iron (Fe3+) B->C Contains C->D Accepts electrons E Enzyme Inhibition (Substrate Blocked) D->E Locks low-spin state

CYP450 Type II inhibition mechanism via imidazole-heme iron coordination.

Divergent Synthetic Workflows

The benzylic alcohol serves as a synthetic handle for two primary divergent pathways critical for API construction:

  • Oxidation to the Aldehyde : Essential for reductive aminations, Knoevenagel condensations, or Wittig reactions to build extended aliphatic or amine-linked pharmacophores.

  • Halogenation to the Benzyl Halide : A powerful electrophile for SN2 alkylations, commonly used to attach the imidazole-phenyl core to larger secondary amines or thiol-containing scaffolds.

Synthesis SM (3-(1H-Imidazol-1-yl)phenyl)methanol (Building Block) Ox Oxidation (MnO2) Neutral Conditions SM->Ox Chlor Chlorination (SOCl2) Acidic Conditions SM->Chlor Ald 3-(1H-Imidazol-1-yl)benzaldehyde Ox->Ald Down1 Reductive Amination (Amine-linked APIs) Ald->Down1 Hal 1-(3-(Chloromethyl)phenyl)-1H-imidazole Chlor->Hal Down2 SN2 Alkylation (Ether/Thioether APIs) Hal->Down2

Divergent synthetic workflows utilizing the benzylic alcohol handle for API development.

Validated Experimental Protocols

The following protocols are designed with built-in validation steps and mechanistic safeguards to ensure high yield, purity, and reproducibility.

Protocol A: Selective Oxidation to 3-(1H-Imidazol-1-yl)benzaldehyde

Causality & Rationale: Traditional oxidants like Jones reagent (CrO3/H2SO4) are unsuitable for this substrate. Highly acidic conditions protonate the basic imidazole nitrogen, drastically altering solubility and often leading to over-oxidation to the carboxylic acid. Activated Manganese(IV) oxide (MnO2) is selected as a mild, heterogeneous oxidant that selectively oxidizes benzylic alcohols under neutral conditions, leaving the imidazole ring unperturbed.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol of (3-(1H-Imidazol-1-yl)phenyl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Reagent Addition : Add 100.0 mmol (10 equivalents) of activated MnO2. (Note: The large stoichiometric excess is required due to the surface-mediated nature of the heterogeneous reaction).

  • Reaction Execution : Stir the black suspension vigorously at room temperature (20–25°C) for 12–16 hours under a nitrogen atmosphere.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM. The starting material (lower Rf) must completely convert to the aldehyde (higher Rf, strongly UV active, and yields a positive orange/red stain with 2,4-Dinitrophenylhydrazine).

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese residues. Wash the Celite cake thoroughly with an additional 50 mL of DCM to ensure complete product recovery.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 3-(1H-Imidazol-1-yl)benzaldehyde as a pale yellow solid.

Protocol B: Conversion to 1-(3-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride

Causality & Rationale: Thionyl chloride (SOCl2) is utilized for the chlorination. The reaction generates HCl gas in situ, which conveniently precipitates the product as a highly pure hydrochloride salt. This salt formation is a critical self-protecting mechanism; it protonates the imidazole nitrogen, rendering it non-nucleophilic and preventing premature self-alkylation or polymerization of the highly reactive benzyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation : Suspend 10.0 mmol of the starting alcohol in 30 mL of anhydrous toluene under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Reagent Addition : Dropwise add 15.0 mmol (1.5 equivalents) of SOCl2 over 15 minutes to control the exothermic release of SO2 and HCl gases.

  • Reaction Execution : Remove the ice bath and gradually heat the mixture to 60°C for 3 hours. The initial suspension will clear, followed by the precipitation of the dense hydrochloride salt.

  • In-Process Validation : Quench a 10 µL micro-aliquot in 1 mL of methanol and analyze by LC-MS. The mass spectrum must confirm the mass shift from the alcohol to the methyl ether (formed instantly from the reactive chloride in MeOH).

  • Workup : Cool the reaction to room temperature and add 20 mL of cold diethyl ether to maximize the precipitation of the salt.

  • Isolation : Filter the precipitate rapidly under a nitrogen blanket (Caution: The product is hygroscopic). Wash with cold ether and dry under high vacuum to yield the product as a white crystalline powder.

Quantitative Data Summary

The table below summarizes the reaction parameters and the downstream utility of the synthesized intermediates.

TransformationReagents & ConditionsKey Intermediate GeneratedExpected YieldDownstream API Class Targets
Oxidation MnO2 (10 eq), DCM, 20°C, 16h3-(1H-Imidazol-1-yl)benzaldehyde> 85%Kinase Inhibitors, Retinoic Acid Metabolism Blocking Agents (RAMBAs)
Chlorination SOCl2 (1.5 eq), Toluene, 60°C, 3h1-(3-(Chloromethyl)phenyl)-1H-imidazole HCl> 90%Thromboxane Synthase Inhibitors, Antifungals

References

  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Attenuation of imidazole binding in cytochrome P450(cam) by an L244A mutation PubMed (National Institutes of Health) URL:[Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions PubMed (National Institutes of Health) URL:[Link]

Method

Application Notes and Protocols for In Vitro Antifungal Evaluation of (3-(1H-Imidazol-1-yl)phenyl)methanol Compounds

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Derivatives The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a robust pipeline for the discovery and development of novel antifungal agents. Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[1][2] Their mechanism of action, primarily the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, offers a specific target that distinguishes fungal from mammalian cells.[1][2][3][4] The novel compound class, (3-(1H-Imidazol-1-yl)phenyl)methanol and its derivatives, represents a promising new frontier in this area.

This document provides a comprehensive suite of in vitro protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal potential of these novel imidazole compounds. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7][8][9][10][11] Beyond simple screening, these protocols are designed to build a comprehensive preclinical data package, encompassing initial efficacy, fungicidal versus fungistatic activity, mechanism of action, and preliminary safety profiling.

Part 1: Foundational Efficacy Screening - Determining Antifungal Activity

The initial step in evaluating any new chemical entity is to determine its intrinsic antifungal activity across a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.1 guidelines for yeasts and M38 for filamentous fungi.[10][11][12][13]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the MIC is determined by observing the lowest drug concentration that prevents visible growth.

Materials:

  • (3-(1H-Imidazol-1-yl)phenyl)methanol compound (and its derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Panel of fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[5]

  • Positive control antifungal (e.g., Fluconazole, Voriconazole)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

    • Create a working solution of the compound in RPMI 1640 medium at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast isolates on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.[5]

  • Plate Setup:

    • Dispense 100 µL of RPMI 1640 into wells 2 through 12 of the microtiter plate.

    • Add 200 µL of the compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. Reading times are critical: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp. and Cryptococcus neoformans.[14]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control well. For azoles, this is typically a ≥50% reduction in turbidity.[14] This can be determined visually or with a spectrophotometer at 530 nm.[15]

Data Presentation: MIC Values
Fungal StrainCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028(3-(1H-Imidazol-1-yl)phenyl)methanol
Candida glabrata ATCC 90030(3-(1H-Imidazol-1-yl)phenyl)methanol
Cryptococcus neoformans H99(3-(1H-Imidazol-1-yl)phenyl)methanol
Aspergillus fumigatus ATCC 204305(3-(1H-Imidazol-1-yl)phenyl)methanol

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Part 2: Delving Deeper - Fungicidal vs. Fungistatic Activity and Mechanism of Action

Once the inhibitory activity of the compounds is established, it is crucial to determine whether they kill the fungi (fungicidal) or merely inhibit their growth (fungistatic). This has significant implications for therapeutic application. Additionally, confirming the presumed mechanism of action is a key step in drug development.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

Principle: Following MIC determination, aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[14]

Step-by-Step Methodology:

  • Subculturing: After reading the MICs, take a 10 µL aliquot from each well of the MIC plate that shows complete or near-complete inhibition of growth.

  • Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination: The MFC is the lowest concentration of the compound from the MIC plate that results in no more than a few colonies, representing a ≥99.9% kill rate compared to the initial inoculum count.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

Causality: Imidazole antifungals are known to inhibit the cytochrome P450 enzyme 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol in fungi.[1][2][3][4] A reduction in the total ergosterol content in fungal cells treated with the (3-(1H-Imidazol-1-yl)phenyl)methanol compounds would provide strong evidence for this on-target mechanism.

Principle: Fungal cells are cultured in the presence of sub-inhibitory concentrations of the test compound. The cellular ergosterol is then extracted and quantified spectrophotometrically.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Broth

  • Test compound

  • 25% Alcoholic potassium hydroxide solution

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning between 230 and 300 nm

Step-by-Step Methodology:

  • Fungal Culture: Inoculate 50 mL of Sabouraud Dextrose Broth with the test fungus in the presence of varying sub-MIC concentrations (e.g., 0.25x, 0.5x MIC) of the imidazole compound. Include a no-drug control. Incubate for 16-18 hours at 35°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex vigorously. Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.[16][17]

  • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to extract the non-saponifiable sterols into the heptane layer.[16][17]

  • Spectrophotometric Analysis: Transfer the heptane layer to a new tube. Dilute an aliquot of the extract in 100% ethanol and scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at approximately 281.5 nm.[17][18]

  • Quantification: Calculate the ergosterol content as a percentage of the wet weight of the cells and compare the values from treated cells to the untreated control. A dose-dependent reduction in ergosterol content confirms the mechanism of action.

Visualization of Experimental Workflows

Antifungal_Evaluation_Workflow cluster_0 Part 1: Efficacy Screening cluster_1 Part 2: Mechanistic & Safety Profiling Start Start with (3-(1H-Imidazol-1-yl)phenyl)methanol Compound MIC_Assay Protocol 1: Broth Microdilution MIC Assay Start->MIC_Assay MIC_Data Generate MIC₅₀ & MIC₉₀ Data MIC_Assay->MIC_Data MFC_Assay Protocol 2: Minimum Fungicidal Concentration (MFC) Assay MIC_Data->MFC_Assay Ergosterol_Assay Protocol 3: Ergosterol Biosynthesis Inhibition Assay MIC_Data->Ergosterol_Assay Cytotoxicity_Assay Protocol 4: In Vitro Cytotoxicity Assay MIC_Data->Cytotoxicity_Assay MFC_Data Determine Fungicidal/ Fungistatic Activity MFC_Assay->MFC_Data MOA_Data Confirm Mechanism of Action Ergosterol_Assay->MOA_Data Safety_Data Determine Selectivity Index (SI) Cytotoxicity_Assay->Safety_Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol

Welcome to the technical support guide for the synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. Drawing from established organometallic principles and field-proven methodologies, this guide offers in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of N-aryl imidazoles, providing the essential knowledge needed to approach this reaction with confidence.

Q1: What is the primary synthetic route for preparing (3-(1H-Imidazol-1-yl)phenyl)methanol?

A1: The most prevalent and robust method is the copper-catalyzed N-arylation of imidazole with a suitable 3-halobenzyl alcohol derivative, a classic transformation known as the Ullmann condensation or Ullmann-type reaction.[1][2] This reaction involves forming a crucial carbon-nitrogen bond between the imidazole ring and the phenyl ring. Modern variations of this protocol often employ ligands to improve reaction efficiency and allow for milder conditions.[3][4]

Q2: What are the essential components of a modern Ullmann N-arylation reaction?

A2: A successful Ullmann N-arylation setup consists of four key components:

  • Aryl Halide: In this case, 3-bromobenzyl alcohol or 3-iodobenzyl alcohol. Aryl iodides are generally more reactive than aryl bromides.[2]

  • Nitrogen Nucleophile: Imidazole.

  • Copper Catalyst: Typically a Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is used.[3][5]

  • Base: An inorganic base is required to deprotonate the imidazole, making it a more potent nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][6][7]

  • Ligand (Optional but Recommended): While classic Ullmann reactions are often ligand-free, modern protocols almost always include a ligand to stabilize the copper catalyst, increase its solubility, and accelerate the reaction, allowing for lower temperatures and catalyst loadings.[8][9]

Q3: Why is a ligand so important for improving yield in copper-catalyzed N-arylations?

A3: Ligands play a pivotal role in modern Ullmann reactions by directly influencing the catalyst's activity and stability. Chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), bind to the copper center, preventing its aggregation and precipitation.[9][10] This coordination modulates the electronic properties of the copper, facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Cu(I) center and the subsequent reductive elimination of the N-arylated product.[4][7] The use of an effective ligand can dramatically lower the required reaction temperature, reduce reaction times, and ultimately lead to cleaner reactions with higher yields.[9]

Q4: How do I effectively monitor the progress of the reaction?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy method to visualize the consumption of the starting materials (e.g., 3-bromobenzyl alcohol) and the formation of the product. A suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be developed to achieve good separation between the starting material, product, and any major side products.

  • LC-MS: This technique provides more definitive information, confirming the mass of the desired product and helping to identify potential byproducts. It is particularly useful for optimizing reaction conditions and for reactions that are difficult to monitor by TLC.

Troubleshooting Guide: Improving Reaction Yield

This section is structured to address specific problems you may encounter during the synthesis. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: My reaction has a low conversion rate or fails to go to completion.

This is the most common issue, often stemming from a suboptimal catalytic system or reaction environment.

  • Potential Cause A: Inefficient Catalyst/Ligand System

    • Explanation: The choice of copper source and ligand is critical. While many combinations exist, their effectiveness is highly substrate-dependent. An inappropriate ligand may not sufficiently activate the copper catalyst for the specific substrates involved.

    • Solution:

      • Optimize the Ligand: 1,10-phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are excellent starting points for the N-arylation of imidazoles.[9][10] Other effective ligand classes include diamines (e.g., N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).[8][11]

      • Evaluate Copper Source: Copper(I) salts like CuI are generally preferred as they are the active catalytic species. If using a Cu(II) source, it must be reduced in situ, which may not be efficient.

      • Adjust Catalyst Loading: While typical loadings are 5-10 mol%, increasing the catalyst and ligand loading (e.g., to 15 mol%) can sometimes improve conversion for challenging substrates, although this may increase cost and purification difficulty.[12]

  • Potential Cause B: Incorrect Base or Solvent Selection

    • Explanation: The base's strength and solubility, along with the solvent's polarity and boiling point, create the environment for the reaction. An unsuitable combination can lead to poor solubility of the imidazole salt or an inactive catalytic species.[13]

    • Solution:

      • Base Selection: Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents, but it is more expensive.[5][13] Potassium carbonate (K₂CO₃) is a cost-effective alternative that works well in many systems.[6] For some reactions, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[7]

      • Solvent Choice: Polar aprotic solvents like DMSO and DMF are commonly used as they can dissolve the ionic intermediates.[5][13] However, non-polar solvents like toluene or dioxane can also be effective, particularly at higher temperatures.[3][6] The optimal choice often requires empirical screening.

Parameter Common Options Considerations & Impact on Yield
Copper Source CuI, CuBr, Cu₂O, CuOCu(I) salts are generally more active. Cu(I) iodide is a common and effective choice.[3]
Ligand 1,10-Phenanthrolines, DMEDA, L-ProlineDramatically improves reaction rate and allows for milder conditions. 4,7-Dimethoxy-1,10-phenanthroline is highly effective for imidazoles.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ often gives higher yields due to better solubility but is more costly. The base choice can have a tremendous impact on yield.[5][6]
Solvent DMSO, DMF, Dioxane, TolueneMust be anhydrous. Polar aprotic solvents (DMSO, DMF) are common, but non-polar solvents can be effective at higher temperatures.[5][6]
Temperature 80 - 140 °CMust be high enough for reaction but low enough to prevent decomposition. Optimal temperature is system-dependent.
  • Potential Cause C: Presence of Water or Oxygen

    • Explanation: Ullmann-type reactions are sensitive to moisture and air. Water can hydrolyze the active copper-imidazole intermediate and deactivate the base. Oxygen can lead to oxidative homocoupling of the aryl halide.

    • Solution:

      • Use Anhydrous Reagents: Ensure all solvents are thoroughly dried before use.[3] Dry the imidazole and base by heating under vacuum if necessary.

      • Maintain an Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon. This involves using oven-dried glassware and employing techniques like vacuum/backfill cycles to remove air.[3]

Problem 2: My reaction produces significant side products, complicating purification.

The formation of byproducts is a common cause of low isolated yield, even when conversion of the starting material is high.

  • Side Product A: Homocoupling of 3-halobenzyl alcohol

    • Explanation: This occurs when two molecules of the aryl halide couple to form a biphenyl derivative. This side reaction is often promoted by high temperatures and excessive catalyst loading.

    • Solution:

      • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. The use of a highly active ligand can enable lower reaction temperatures.[1]

      • Optimize Stoichiometry: Use a slight excess of imidazole (e.g., 1.2-1.5 equivalents) relative to the aryl halide to favor the desired C-N coupling over the C-C homocoupling.

  • Side Product B: Hydroxylation of 3-halobenzyl alcohol

    • Explanation: This side reaction forms 1,3-benzenedimethanol and is typically caused by the presence of trace water or hydroxide ions, which can act as nucleophiles.

    • Solution:

      • Ensure Anhydrous Conditions: As detailed in Problem 1, the rigorous exclusion of water is paramount.

      • Use a Non-Hydroxide Base: Employ carbonate or phosphate bases instead of hydroxide bases (e.g., KOH).

Visualizing the Process

Understanding the underlying mechanisms and troubleshooting pathways is key to success. The following diagrams illustrate the core catalytic cycle and a logical workflow for addressing yield issues.

Ullmann_Cycle CuL Cu(I)-Ligand Complex CuIm Cu(I)-Imidazolate Complex CuL->CuIm Ligand Exchange CuIII Cu(III) Intermediate CuIm->CuIII Oxidative Addition CuIII->CuL Catalyst Regeneration Product Product: (3-(1H-Imidazol-1-yl)phenyl)methanol CuIII->Product Reductive Elimination Base Base (e.g., K₂CO₃) Imidazole-H Base->CuL Deprotonation of Imidazole ArylHalide Ar-X (3-halobenzyl alcohol) ArylHalide->CuIm

Caption: The catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Troubleshooting_Flowchart start Low Reaction Yield q1 Is starting material (aryl halide) consumed? start->q1 ans1_yes High Conversion, Low Isolated Yield q1->ans1_yes Yes ans1_no Low Conversion q1->ans1_no No p1 Check for Side Products (TLC, LC-MS) ans1_yes->p1 sol1 Optimize Temp & Stoichiometry to Minimize Homocoupling. Improve Work-up/Purification. p1->sol1 p2 Review Catalyst System ans1_no->p2 p3 Review Base & Solvent ans1_no->p3 sol2 Screen Ligands (e.g., Phenanthroline). Use Cu(I) Source. Ensure Inert Atmosphere. p2->sol2 sol3 Screen Bases (K₂CO₃, Cs₂CO₃). Ensure Anhydrous Solvent. p3->sol3

Caption: A logical flowchart for troubleshooting low yield issues.

General Experimental Protocol

The following is a representative protocol based on modern Ullmann condensation methods. It should be optimized for your specific laboratory conditions and scale.

Materials:

  • 3-Bromobenzyl alcohol (1.0 equiv)

  • Imidazole (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.2 equiv, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

Procedure:

  • Preparation: To an oven-dried, screw-cap reaction vessel containing a magnetic stir bar, add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), imidazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap, and purge with argon or nitrogen for 15 minutes. This is typically done by evacuating the vessel under vacuum and backfilling with the inert gas, repeating this cycle three times.

  • Addition of Reagents: Add the 3-bromobenzyl alcohol (1.0 equiv) followed by the anhydrous solvent (to achieve a concentration of ~0.5 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.[14]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure (3-(1H-Imidazol-1-yl)phenyl)methanol.

References
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available from: [Link]

  • Veisi, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Inorganic and Nano-Metal Chemistry. Available from: [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. Available from: [Link]

  • Tahir, M. M., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PMC. Available from: [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Available from: [Link]

  • Anonymous. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available from: [Link]

  • Ren, H., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. Available from: [Link]

  • Jana, S., & Sengupta, S. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis. Available from: [Link]

  • Wang, L., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry. Available from: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Drienovská, I., & Ortmayer, M. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts. Available from: [Link]

  • Zhang, H., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Available from: [Link]

  • Kormos, E. M., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available from: [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available from: [Link]

  • Sharma, A., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of (3-(1H-Imidazol-1-yl)phenyl)methanol

Welcome from the Senior Application Scientist In drug development and chemical biology, erratic assay results are frequently traced back to the silent degradation of chemical probes or API intermediates. (3-(1H-Imidazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist In drug development and chemical biology, erratic assay results are frequently traced back to the silent degradation of chemical probes or API intermediates. (3-(1H-Imidazol-1-yl)phenyl)methanol is a classic bifunctional molecule. While its imidazole ring is highly robust against auto-oxidation[1], the benzylic alcohol moiety is its Achilles' heel. Atmospheric oxygen slowly oxidizes this group to 3-(1H-imidazol-1-yl)benzaldehyde[2].

This guide is designed to break down the causality of this degradation and provide you with field-proven, self-validating protocols to ensure your compound remains structurally pristine.

Part 1: Mechanistic FAQ (Understanding the "Why")

Q: Why does (3-(1H-Imidazol-1-yl)phenyl)methanol degrade even when stored as a solid at room temperature? A: The degradation is primarily an auto-oxidation process driven by atmospheric oxygen. The benzylic carbon-hydrogen bond is relatively weak due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. Trace transition metals or UV light initiate the formation of this radical, which rapidly reacts with ambient O2​ to form a hydroperoxide intermediate, ultimately collapsing into the corresponding benzaldehyde[2]. The imidazole ring itself is highly stable to oxidation, though under extreme radical-generating conditions, the unprotonated imidazole can undergo oxidative cleavage[3].

Q: Does the presence of the imidazole ring accelerate the oxidation of the benzyl alcohol? A: Yes, indirectly. Imidazoles are excellent ligands for transition metals. Trace metals (like iron or copper) from stainless steel spatulas or contaminated glassware can be chelated by the basic imidazole nitrogen. These coordinated metals act as potent redox catalysts, drastically lowering the activation energy for the auto-oxidation of the benzylic alcohol. This is the mechanistic reason we strictly mandate the use of PTFE-coated or ceramic spatulas during handling.

Q: Can I store this compound in aqueous solutions or biological buffers? A: It is highly discouraged for long-term storage. While benzyl alcohol derivatives are sometimes used as preservatives in aqueous media, they slowly oxidize to benzaldehyde and benzoic acid over time, a process accelerated by higher temperatures and dissolved oxygen[4]. If aqueous storage is unavoidable, the solution must be thoroughly degassed. Furthermore, keeping the pH slightly acidic (if the experiment permits) protonates the imidazole nitrogen, reducing its electron density and metal-binding capacity, which slows radical-initiated degradation[3].

degradation_pathway A (3-(1H-Imidazol-1-yl) phenyl)methanol B Benzylic Radical Intermediate A->B Trace O2 / Light / Metals C 3-(1H-Imidazol-1-yl) benzaldehyde B->C Radical Propagation D 3-(1H-Imidazol-1-yl) benzoic acid C->D Further Oxidation I1 Argon Purge (Blocks O2) I1->A I2 Amber Vials (Blocks Light) I2->A I3 -20°C Storage (Slows Kinetics) I3->B

Oxidative degradation pathway of (3-(1H-Imidazol-1-yl)phenyl)methanol and targeted interventions.

Part 2: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the expected shelf life and degradation rates under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (Solid)Est. Shelf Life (10mM DMSO)Primary Degradant Detected
25°C (Ambient) AirClear Glass< 2 weeks< 3 daysBenzaldehyde derivative
4°C (Fridge) AirAmber Glass3-6 months1-2 weeksBenzaldehyde derivative
-20°C (Freezer) ArgonAmber Glass> 2 years3-6 monthsNone detected
-80°C (Deep Freeze) ArgonAmber Glass> 5 years> 1 yearNone detected

Part 3: Troubleshooting Guide

Issue: My stored solid has turned from a white powder to a sticky, pale yellow substance.

  • Diagnosis: The compound has oxidized to the benzaldehyde derivative. Benzaldehydes are often oils or low-melting solids at room temperature, which causes the bulk powder to become sticky and discolored.

  • Resolution: Do not use this batch for sensitive biological assays. If replacement is impossible, you can rescue the material via sodium borohydride ( NaBH4​ ) reduction. Dissolve the mixture in methanol, add 1.5 equivalents of NaBH4​ at 0°C, stir for 30 minutes, and quench with water. Extract with ethyl acetate and dry to recover the pure alcohol.

Issue: LC-MS shows a prominent peak at m/z 173 [M+H]+ alongside the expected m/z 175 [M+H]+.

  • Diagnosis: Formation of 3-(1H-imidazol-1-yl)benzaldehyde (MW 172 g/mol ).

  • Resolution: Implement the Argon-purged storage protocol (see below). Additionally, ensure your LC-MS solvents are properly degassed, as on-column oxidation can occasionally occur if the ionization source is excessively hot and the solvent contains dissolved oxygen.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as good as its ability to verify its own success. The following workflows include built-in validation steps.

Protocol A: Absolute Inert Storage of Solid API
  • Causality: Oxygen and moisture must be rigorously excluded. Argon is preferred over Nitrogen because it is heavier than air, allowing it to sink and create a dense protective "blanket" over the solid before capping.

  • Drying: Place the newly synthesized or purchased compound in a vacuum desiccator over P2​O5​ for 24 hours to remove trace moisture.

  • Aliquotting: Transfer the dried solid into pre-weighed, amber glass vials (blocks UV-initiated radical formation). Crucial: Use a ceramic or PTFE-coated spatula to prevent introducing trace iron.

  • Argon Purging: Insert a gentle stream of high-purity Argon gas into the vial for 15 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.

  • Storage: Store at -20°C inside a secondary sealed container.

  • Self-Validation Step: Include a small, unsealed vial containing a colorimetric oxygen indicator (e.g., a resazurin-based pill) inside the secondary container. If the indicator turns pink, the argon seal has failed and the batch must be re-purged.

storage_workflow S1 1. Dry Solid in Vacuum Desiccator S2 2. Aliquot using Ceramic Spatula S1->S2 S3 3. Transfer to Amber Glass Vials S2->S3 S4 4. Purge Headspace with Argon S3->S4 S5 5. Seal with PTFE-Lined Caps S4->S5 S6 6. Store at -20°C with O2 Indicator S5->S6

Self-validating standard operating procedure for the long-term inert storage of the solid API.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions
  • Solvent Prep: Use anhydrous, HPLC-grade DMSO. Degas the DMSO by sparging with Argon for 30 minutes prior to use.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM).

  • Antioxidant Addition (Optional): If it does not interfere with your downstream assay, add 0.1% (w/v) BHT (butylated hydroxytoluene) as a radical scavenger.

  • Storage: Aliquot into single-use tubes, purge the headspace with Argon, and freeze at -80°C.

  • Self-Validation Step: Run an analytical HPLC trace of the stock solution immediately after preparation (T=0). Compare future thawed aliquots against this baseline trace. A new peak at a higher retention time (the less polar benzaldehyde) indicates storage failure.

References

  • Title: Material Safety Data Sheet - Benzyl alcohol Source: Cole-Parmer URL
  • Title: Use of benzyl alcohol as a shipping and storage solution for chromatography media Source: Cytiva URL
  • Title: OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry Source: ACS Publications URL
  • Title: Product Class 3: Imidazoles Source: Science of Synthesis / Thieme URL

Sources

Troubleshooting

resolving co-eluting impurities in (3-(1H-Imidazol-1-yl)phenyl)methanol crystallization

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (3-(1H-Imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (3-(1H-Imidazol-1-yl)phenyl)methanol. Our focus is on resolving co-eluting impurities to achieve high purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide addresses specific challenges you may encounter during the crystallization of (3-(1H-Imidazol-1-yl)phenyl)methanol, particularly the difficult task of removing co-eluting impurities.

Q1: My initial crystallization of (3-(1H-Imidazol-1-yl)phenyl)methanol shows a single peak on HPLC, but subsequent analysis by LC-MS reveals a co-eluting impurity. How can I confirm and characterize this impurity?

A1: The Challenge of Hidden Impurities

A single, symmetrical peak on a standard HPLC-UV chromatogram does not always guarantee purity. Structurally similar impurities, such as regioisomers or precursors, can have very similar retention times and co-elute with the main compound.

Initial Steps for Confirmation and Characterization:

  • High-Resolution Mass Spectrometry (HRMS): The most definitive method to confirm co-elution is to analyze the peak using an LC-MS system. If multiple compounds are present, the mass spectrum will show distinct m/z values for each.

  • Peak Shoulder Analysis: Employ a shallower gradient in your HPLC method around the elution time of your main peak. This can sometimes resolve a shoulder on the main peak that was not visible with a steeper gradient.

  • Forced Degradation Studies: Subjecting a sample to stress conditions (acid, base, oxidation, heat, light) can selectively degrade the main compound or the impurity, leading to a change in the peak shape or the appearance of new peaks, which can help in identification.

Case Study: Identification of a Regioisomeric Impurity

In the synthesis of imidazole-containing compounds, the formation of N-3 regioisomers is a common side reaction. For instance, in the synthesis of an olmesartan medoxomil intermediate, an N-3 regioisomeric impurity was identified.[1] This type of impurity is structurally very similar to the desired N-1 isomer and is a prime candidate for co-elution.

dot graph TD{ rankdir="LR" node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A["Initial HPLC shows single peak"] --> B{"LC-MS Analysis"}; B --> C{Multiple m/z values?}; C -- Yes --> D["Co-eluting impurity confirmed"]; C -- No --> E["Peak is likely pure"]; D --> F["Characterize impurity (e.g., HRMS, NMR)"]; }

Caption: Workflow for confirming co-eluting impurities.

Q2: I've confirmed a co-eluting impurity. What are the most effective crystallization strategies to improve its rejection?

A2: Leveraging Crystallization for Purification

Crystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and its impurities.[2] The choice of crystallization method is critical for effective impurity rejection.

Strategies for Impurity Rejection:

  • Anti-Solvent Crystallization: This technique involves adding a solvent in which the desired compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.[5] The localized high supersaturation at the point of anti-solvent addition needs to be carefully controlled to avoid the entrapment of impurities.

  • Reactive Crystallization: In some cases, the desired compound can be selectively crystallized from a reaction mixture as it is being formed.[6] This can be particularly effective for chiral resolutions.[6]

Experimental Protocol 1: Optimized Cooling Crystallization

  • Solvent Selection: Choose a solvent in which (3-(1H-Imidazol-1-yl)phenyl)methanol has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol and ethanol are good starting points.[7]

  • Dissolution: Dissolve the crude material in the minimum amount of hot solvent to form a saturated solution.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A two-stage cooling profile can be effective, with an initial rapid cooling to induce nucleation followed by a slower cooling rate to promote crystal growth.

  • Seeding: Introduce a small quantity of pure seed crystals to promote the growth of the desired crystal form and size.

  • Isolation and Washing: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved impurity.[8]

dot graph TD{ rankdir="LR" node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] subgraph "Cooling Crystallization" A["Dissolve in hot solvent"] --> B["Slow, controlled cooling"]; B --> C{"Seeding (optional)"}; C --> D["Crystal growth"]; D --> E["Filtration and washing"]; end }

Caption: Optimized cooling crystallization workflow.

Experimental Protocol 2: Anti-Solvent Crystallization

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. For imidazole derivatives, a combination of a polar aprotic solvent like acetonitrile and a non-polar solvent could be effective.

  • Dissolution: Dissolve the crude material in the "good" solvent.

  • Controlled Addition of Anti-Solvent: Add the anti-solvent slowly to the solution with good agitation to control the level of supersaturation.

  • Maturation: Allow the resulting slurry to stir for a period to allow for crystal growth and potential dissolution and re-precipitation, which can improve purity.

  • Isolation and Washing: Collect the crystals by filtration and wash with a mixture of the "good" and "poor" solvents.

Table 1: Solvent Properties for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Methanol64.732.7Good solvent for many imidazole derivatives.[7]
Ethanol78.424.5Similar to methanol, often used for recrystallization.
Acetonitrile81.637.5A polar aprotic solvent, can be a good "good" solvent in anti-solvent crystallization.[9]
Water10080.1Can act as an anti-solvent for less polar organic compounds.
Q3: How can I monitor the effectiveness of my crystallization process in removing the co-eluting impurity?

A3: The Importance of In-Process Controls

Effective monitoring is crucial to understanding and optimizing your crystallization process.

Analytical Techniques for Monitoring:

  • UPLC/HPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the workhorses for purity analysis. Develop a validated, high-resolution method that can separate the main compound from the co-eluting impurity.

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer provides definitive identification and can quantify impurities even if they are not fully resolved chromatographically.[10]

Experimental Protocol 3: UPLC Method for Impurity Profiling

  • Column: A sub-2 µm particle size C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.[10]

  • Gradient: A shallow gradient optimized to provide the best resolution around the elution time of the main peak.

  • Detection: UV detection at a wavelength where both the API and the impurity have good absorbance, and MS detection for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations for controlling impurities in a new drug substance like (3-(1H-Imidazol-1-yl)phenyl)methanol?

A1: Regulatory agencies like the EMA and FDA follow the International Council for Harmonisation (ICH) guidelines. For impurities in new drug substances, ICH Q3A(R2) is the key document.[11][12] It outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[13]

Table 2: ICH Q3A(R2) Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

(TDI = Total Daily Intake)

Q2: Can the choice of solvent affect the polymorphic form of my crystalline product?

A2: Yes, the solvent can have a significant impact on the resulting crystal form (polymorph). Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is crucial to characterize the solid form of your final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this, you can try:

  • Reheating the mixture to dissolve the oil and adding more solvent.[14]

  • Slowing down the cooling rate.

  • Using a different solvent system.[14]

Q4: Are there any advanced crystallization techniques for particularly difficult separations?

A4: For challenging separations, especially chiral resolutions, techniques like diastereomeric salt crystallization can be employed. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[15][16]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Acevedo, D., et al. (2023, March 25).
  • Therapeutic Goods Administration. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • Benchchem.
  • McDonald, M. A., et al. Reactive crystallization: a review. Reaction Chemistry & Engineering.
  • Verma, S., et al.
  • Chung, W. (n.d.).
  • Acevedo, D., et al.
  • Acevedo, D., et al. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • ResearchGate. (2022, September 13).
  • Benchchem.
  • Ilie, A.-C., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Mirai Intex. (2024, July 25).
  • Wikipedia. Chiral resolution.
  • SOP: CRYSTALLIZ
  • Google Patents.
  • Benchchem. Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid.
  • Google Patents.
  • ResearchGate. (2026, February 28). HPLC Determination of Imidazole Antimycotis in Antidandruff Cosmetic Products.
  • Quora. (2021, May 18).
  • Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Benchchem. Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid.
  • BOC Sciences.
  • Google Patents.
  • Wiley Analytical Science. (2019, December 25).
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Al-Zoubi, N., et al. (2021, January 13).
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • ResearchGate. Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water)
  • Li, B., et al. (2022, February 18). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development.
  • PubMed. (2025, August 15). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
  • Physical Chemistry Research. (2023, November 19).
  • Minds@UW.
  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
  • Sigma-Aldrich. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the production of (3-(1H-Imidazol-1-yl)phenyl)methanol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the production of (3-(1H-Imidazol-1-yl)phenyl)methanol.

The most viable and economically scalable route for this Active Pharmaceutical Ingredient (API) intermediate is the Copper-mediated Ullmann-type C-N cross-coupling between (3-bromophenyl)methanol and 1H-imidazole. While highly efficient at the bench scale, transitioning this catalytic system to pilot-plant scale introduces critical challenges regarding thermal safety, catalyst disproportionation, and heavy metal remediation.

Process Workflow & Logical Architecture

The following workflow illustrates the optimized, scalable pathway designed to mitigate thermal hazards while ensuring high catalytic turnover and regulatory compliance for residual metals.

ProcessFlow N1 1. Reagent Preparation (3-Bromophenyl)methanol + Imidazole N2 2. Catalyst Ligation CuI + DMEDA in Toluene N1->N2 Degassing (DO < 2 ppm) N3 3. Ullmann C-N Coupling K2CO3, 100°C, N2 Atmosphere N2->N3 Base Addition N4 4. Reaction Quench Cool to 20°C, Add Water N3->N4 HPLC Conversion >99% N5 5. Copper Scavenging Wash with NH4Cl / 5% Citric Acid N4->N5 Phase Separation N6 6. Crystallization & Isolation (3-(1H-Imidazol-1-yl)phenyl)methanol API N5->N6 ICP-MS Cu < 15 ppm

Fig 1: Scalable Ullmann C-N coupling workflow for (3-(1H-Imidazol-1-yl)phenyl)methanol.

Troubleshooting Database & FAQs

Q1: We are experiencing thermal runaway warnings in our reaction calorimeter (RC1) when using DMSO as the solvent. Why is this happening, and how do we mitigate it?

Root Causality: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for bench-scale Ullmann couplings, but it presents a severe thermal hazard at scale. While pure DMSO decomposes at ~189°C, the presence of copper salts, bases (like K₂CO₃), and aryl halides catalytically lowers the decomposition onset temperature. Accelerating Rate Calorimetry (ARC) studies indicate that post-reaction mixtures in DMSO can undergo violent, exothermic decomposition at temperatures as low as 115.5°C [1]. Corrective Action: Abandon DMSO for scale-up. Switch to a safer solvent system like Toluene or N,N-Dimethylformamide (DMF). To compensate for the lower solubility of the base in Toluene, utilize a highly active bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) which lowers the required activation energy and allows the reaction to proceed smoothly at 90–100°C [2].

Q2: The reaction stalls at 60% conversion. Adding more CuI does not improve the yield. What is the mechanistic failure?

Root Causality: Copper(I) is highly prone to disproportionation into Cu(0) (which crashes out as an inactive black sludge/mirror) and Cu(II) (which is inactive for this specific oxidative addition pathway) at high temperatures without adequate thermodynamic stabilization. Furthermore, atmospheric oxygen rapidly oxidizes the active Cu(I)-ligand complex. Corrective Action:

  • Ligand Ratio: Ensure the bidentate ligand (DMEDA) is present in a slight molar excess relative to CuI (e.g., 1.2:1 to 2:1 ratio). The bidentate ligand tightly coordinates the Cu(I) center, increasing its solubility and preventing aggregation[2].

  • Deoxygenation: You must rigorously degas the solvent (sparging with N₂ for at least 30 minutes) prior to adding the catalyst.

Q3: How do we efficiently remove residual copper to meet ICH Q3D pharmaceutical guidelines (<300 ppm) without using expensive silica chromatography?

Root Causality: Copper forms highly stable chelates with the newly formed imidazole ring of your product. During a standard aqueous workup, the product acts as a phase-transfer agent, dragging the copper into the organic phase. Corrective Action: Utilize a competitive chelating wash. Washing the organic phase with a mixture of saturated aqueous ammonium chloride (NH₄Cl) and 5% citric acid disrupts the product-copper complex. The ammonia and citrate ligands thermodynamically outcompete the imidazole moiety, sequestering the copper into the aqueous phase. This specific wash protocol has been industrially validated to purge residual copper from >1200 ppm down to <5 ppm in a single pass [3].

Quantitative Process Parameters

To ensure reproducibility across different reactor geometries, adhere to the following validated parameter boundaries.

ParameterBench Scale (Sub-optimal)Pilot Scale (Optimized & Safe)Mechanistic Rationale
Solvent DMSO or DMFTolueneEliminates low-temperature exothermic decomposition hazards [1].
Catalyst Loading 10–20 mol% CuI2–5 mol% CuIHigh loading complicates downstream heavy metal remediation.
Ligand None or L-ProlineDMEDA (1.2 eq to Cu)DMEDA prevents Cu(I) disproportionation in non-polar Toluene [2].
Base Cs₂CO₃K₂CO₃ (2.0 eq)K₂CO₃ is significantly more cost-effective for multi-kilogram batches.
Reaction Temp 120°C – 140°C95°C – 100°CKeeps the system below the boiling point of Toluene; prevents side-reactions.
Cu Remediation Column ChromatographyNH₄Cl / Citric Acid WashAchieves ICH Q3D compliance (<300 ppm Cu) via scalable liquid-liquid extraction [3].

Self-Validating Scale-Up Protocol (1 kg Scale)

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.

Phase 1: Preparation & Ligation
  • Charge Reactor: To a 20 L nitrogen-inerted jacketed reactor, charge Toluene (10 L), (3-bromophenyl)methanol (1.00 kg, 5.35 mol, 1.0 eq), and 1H-imidazole (0.437 kg, 6.42 mol, 1.2 eq).

  • Degassing: Sparge the heterogeneous mixture with subsurface N₂ gas for 30 minutes at 20°C.

    • Validation Check: Measure Dissolved Oxygen (DO). Proceed only if DO < 2 ppm.

  • Catalyst Addition: Temporarily halt sparging. Charge CuI (0.051 kg, 0.267 mol, 5 mol%) and DMEDA (0.028 kg, 0.32 mol, 6 mol%).

    • Validation Check: The solution must transition to a deep blue/green color within 15 minutes, indicating successful Cu(I)-diamine complexation. Black precipitate indicates oxygen intrusion or ligand failure.

Phase 2: Reaction Execution
  • Base Addition: Charge finely milled K₂CO₃ (1.48 kg, 10.7 mol, 2.0 eq).

  • Heating: Ramp the internal reactor temperature to 100°C over 45 minutes. Maintain moderate agitation to suspend the inorganic base.

  • Monitoring: Sample the reaction at 8 hours and 12 hours.

    • Validation Check: Analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted (3-bromophenyl)methanol is < 1.0% (Area%).

Phase 3: Quench & Heavy Metal Remediation
  • Cooling & Quench: Cool the reactor to 20°C. Charge DI water (5 L) to dissolve the inorganic salts (KBr, unreacted K₂CO₃). Stir for 15 minutes, settle for 15 minutes, and discard the lower aqueous layer.

  • Competitive Chelation Wash: To the retained organic phase, charge a pre-mixed solution of saturated aqueous NH₄Cl (2.5 L) and 5% aqueous Citric Acid (2.5 L). Stir vigorously for 30 minutes at 20°C.

  • Phase Separation: Allow phases to separate for 30 minutes. The lower aqueous phase will be distinctly blue (chelated copper). Discard the aqueous phase.

    • Validation Check: Sample the organic phase for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed to isolation only if Cu < 15 ppm [3]. If > 15 ppm, repeat Step 8.

Phase 4: Isolation
  • Crystallization: Concentrate the Toluene phase under vacuum (50 mbar, 40°C) to approximately 3 L. Slowly charge n-heptane (6 L) over 1 hour to induce crystallization of the product.

  • Filtration & Drying: Filter the resulting slurry. Wash the filter cake with cold n-heptane (1 L). Dry in a vacuum oven at 45°C to constant weight.

    • Validation Check: Yield should be ~0.79 kg (85%). Purity by HPLC > 99.0%.

References

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Organic Process Research & Development (2006).[Link]

  • Process Development and Scale-Up of an Hsp90 Inhibitor. Organic Process Research & Development (2012).[Link]

  • Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod. Organic Process Research & Development (2024).[Link]

Troubleshooting

reducing unwanted side products in (3-(1H-Imidazol-1-yl)phenyl)methanol oxidation

Welcome to the Technical Support Center for Heterocyclic API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges encountered during the oxidation of (3-(1H-imidazol-1-yl)phenyl)methanol to 3-(1H-imidazol-1-yl)benzaldehyde.

When oxidizing benzylic alcohols that contain an unprotected imidazole ring, standard oxidation protocols often fail. The imidazole moiety introduces two major chemical liabilities: its basic nitrogen (N3) acts as a powerful coordinating ligand that can poison transition-metal catalysts[1], and the electron-rich heterocycle is highly susceptible to unwanted electrophilic N-oxidation[2].

This guide provides field-proven, self-validating protocols to bypass these issues, ensuring high yields and high purity of your target aldehyde.

Quantitative Troubleshooting Matrix

Before adjusting your protocol, identify your specific side product. The table below summarizes the causality and analytical signatures of common failure modes in this reaction.

Observed Issue / Side ProductMechanistic Root CauseAnalytical Signature (TLC / NMR)Corrective Action
Incomplete Conversion (Stalling at <50%)Catalyst Poisoning: The substrate's imidazole ring coordinates to metal catalysts (e.g., Cu, Pd, Ru), forming off-cycle multinuclear complexes[3].Unreacted starting material persists. No new polar spots.Switch to metal-free oxidants (DMP, Swern) or use a massive excess of heterogeneous oxidant (MnO₂).
Over-oxidation (Carboxylic Acid)Aldehyde Hydration: Trace water reacts with the product aldehyde to form a gem-diol, which is rapidly oxidized to the acid[4].Highly polar baseline spot on TLC; loss of aldehyde proton (~9.9 ppm) in ¹H NMR.Ensure strictly anhydrous conditions. Dry solvents over molecular sieves.
Imidazole N-Oxide Electrophilic Attack: Strong oxygen-transfer agents (H₂O₂, mCPBA, NaOCl) attack the nucleophilic N3 of the imidazole[2].Polar spot (Rf < 0.2 in EtOAc); downfield shift of imidazole protons in ¹H NMR.Avoid peroxides and unbuffered hypochlorite. Use mild, selective reagents like DMP.
Polymerization / Acetal Acid-Catalyzed Condensation: Unreacted alcohol condenses with the product aldehyde under highly acidic conditions.Streaking on TLC; complex multiplet peaks in the aliphatic region of ¹H NMR.Maintain neutral or slightly basic reaction conditions.

Visualizing the Reaction Pathways

G Sub (3-(1H-Imidazol-1-yl) phenyl)methanol Ald 3-(1H-Imidazol-1-yl) benzaldehyde (Target) Sub->Ald Mild Oxidation (DMP, MnO2) Acid Carboxylic Acid (Over-oxidation) Sub->Acid Excess Oxidant / H2O NOx Imidazole N-oxide (N-oxidation) Sub->NOx Peracids / H2O2 Coord Metal-Ligand Complex (Catalyst Poisoning) Sub->Coord Transition Metals (Cu, Pd, Ru)

Mechanistic pathways of (3-(1H-Imidazol-1-yl)phenyl)methanol oxidation and common side products.

Frequently Asked Questions (FAQs)

Q1: Why does my Cu/TEMPO aerobic oxidation stall, even when I increase the oxygen flow? A: In standard Cu/TEMPO systems, exogenous imidazole derivatives (like N-methylimidazole) are added as co-catalysts to tune the Cu(I)/Cu(II) redox potential and facilitate oxygen activation[1]. However, when your substrate contains an imidazole ring, the high local concentration of this coordinating group saturates the copper's coordination sphere. This prevents the primary alcohol from binding to the metal center, effectively trapping the catalyst in an off-cycle resting state[3]. Solution: Abandon transition-metal catalysis for this specific substrate.

Q2: I am using the Anelli oxidation (TEMPO/NaOCl). Why am I seeing multiple polar baseline spots? A: You are likely inducing N-oxidation or ring chlorination. The imidazole ring is highly electron-rich. While TEMPO itself is selective, the stoichiometric terminal oxidant (sodium hypochlorite) can directly attack the imidazole nitrogen to form an N-oxide, or chlorinate the carbon backbone[2]. Solution: If you must use TEMPO, switch the terminal oxidant to a milder organic alternative like (Diacetoxyiodo)benzene (PhI(OAc)₂) under anhydrous conditions.

Q3: How do I prevent over-oxidation to 3-(1H-imidazol-1-yl)benzoic acid? A: Over-oxidation is almost always a consequence of water in your reaction mixture. Aldehydes cannot be directly oxidized to carboxylic acids; they must first hydrate to form a gem-diol, which is then oxidized[4]. Solution: Ensure your solvents are strictly anhydrous. If using MnO₂, verify that it has been properly activated (dried at 120 °C for 24 hours) to remove adsorbed water.

Troubleshooting Decision Workflow

Workflow Start Identify Primary Issue Issue1 Incomplete Conversion (Metal Catalysis) Start->Issue1 Issue2 Over-oxidation to Acid Start->Issue2 Issue3 N-Oxidation / Baseline Spots Start->Issue3 Sol1 Switch to Metal-Free (e.g., DMP, Swern) Issue1->Sol1 Imidazole coordination Sol2 Ensure Anhydrous Conditions or Use Activated MnO2 Issue2->Sol2 Aldehyde hydration Sol3 Avoid Peroxides/mCPBA. Use TEMPO/NaOCl carefully. Issue3->Sol3 Electrophilic oxygen

Troubleshooting workflow for resolving common side products during imidazole-alcohol oxidation.

Recommended Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include specific visual cues and quenching steps that prevent post-reaction degradation.

Protocol A: Metal-Free Oxidation using Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent that is exceptionally mild and highly selective for primary alcohols, completely avoiding imidazole N-oxidation and metal coordination issues[5].

Step-by-Step Methodology:

  • Preparation: Dissolve (3-(1H-imidazol-1-yl)phenyl)methanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add Dess-Martin Periodinane (1.1 equiv) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Self-validation cue: The clear solution will gradually become cloudy white. This is the precipitation of the iodine(III) byproduct, confirming the redox transfer is actively occurring.

  • Quenching (Critical Step): Once TLC indicates complete consumption of the alcohol (typically 1–2 hours), dilute the mixture with diethyl ether. Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The thiosulfate (Na₂S₂O₃) destroys any unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct. Failing to quench properly will lead to side reactions during solvent evaporation.

  • Workup: Stir vigorously for 15 minutes until the organic layer is completely clear. Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

Protocol B: Scalable Heterogeneous Oxidation using Activated MnO₂

For larger scale reactions where DMP is cost-prohibitive, activated Manganese(IV) Oxide is the reagent of choice. It selectively oxidizes benzylic alcohols while leaving the basic imidazole ring completely untouched[4][6].

Step-by-Step Methodology:

  • Activation: Dry commercial MnO₂ at 120 °C in an oven for 24 hours prior to use. Causality: MnO₂ deactivates by adsorbing atmospheric moisture. Wet MnO₂ will promote over-oxidation to the carboxylic acid.

  • Reaction Setup: Dissolve the starting material (1.0 equiv) in anhydrous Toluene or Dichloromethane (0.2 M).

  • Oxidation: Add the activated MnO₂ (10 to 15 equiv by weight). Note: The massive excess is required because the reaction occurs strictly at the solid-liquid interface.

  • Heating: Stir the black suspension vigorously at 40–60 °C. Monitor by TLC every 2 hours.

  • Filtration: Once complete, cool to room temperature and filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate to desorb the product from the manganese surface.

  • Isolation: Concentrate the filtrate to yield the highly pure 3-(1H-imidazol-1-yl)benzaldehyde. No aqueous workup is required, eliminating the risk of product loss in the aqueous phase.

References

  • [2] Functionalization of imidazole N-oxide: a recent discovery in organic transformations. PMC - National Institutes of Health. Available at:

  • [1] Effects of Imidazole-Type Ligands in CuI/TEMPO-Mediated Aerobic Alcohol Oxidation. Inorganic Chemistry - ACS Publications. Available at:

  • [6] Tandem Oxidation Process Using Ceric Ammonium Nitrate: Three-Component Synthesis of Trisubstituted Imidazoles Under Aerobic Oxidation Conditions. ResearchGate. Available at:

  • [4] OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at:

  • [5] Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. Available at:

  • [3] Cu-catalysed alcohol oxidation manuscript. The University of Manchester. Available at:

Sources

Reference Data & Comparative Studies

Validation

Introduction: The (1H-Imidazol-1-yl)phenyl Moiety as a Privileged Scaffold in Drug Discovery

An objective comparison of the in vitro efficacy of (3-(1H-Imidazol-1-yl)phenyl)methanol derivatives and their structural analogs. The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the in vitro efficacy of (3-(1H-Imidazol-1-yl)phenyl)methanol derivatives and their structural analogs.

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a versatile scaffold for targeting a wide array of biological macromolecules.[1] When coupled with a phenyl ring, as in the (1H-Imidazol-1-yl)phenyl moiety, it forms a core structure that has been extensively explored for developing novel therapeutic agents. This guide focuses on the comparative in vitro efficacy of derivatives based on this scaffold, with a specific interest in analogs related to (3-(1H-Imidazol-1-yl)phenyl)methanol.

While direct, extensive comparative studies on (3-(1H-Imidazol-1-yl)phenyl)methanol derivatives are not broadly documented in readily available literature, a wealth of data exists for structurally related analogs. By examining these derivatives—where substitutions vary on the phenyl ring, the imidazole ring, or the benzylic position—we can derive crucial structure-activity relationships (SAR) and methodological insights. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of their in vitro performance across different therapeutic areas, including antifungal, anticancer, and enzyme inhibitory activities.

Comparative Antifungal Efficacy

Derivatives of the (1H-Imidazol-1-yl)phenyl scaffold are well-represented among azole antifungals. Their primary mechanism often involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[2] The disruption of this pathway compromises the integrity of the fungal cell membrane.

Data Summary: In Vitro Antifungal Activity

The following table compares the Minimum Inhibitory Concentration (MIC) values of several imidazole derivatives against various fungal strains. Lower MIC values indicate higher potency.

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference
18 bis(4-chlorophenyl)isoxazolidineTrichophyton sp.0.2 - 7.0[3]
19 bis(4-chlorophenyl)isoxazolidineMicrosporum sp.0.2 - 7.0[3]
Ketoconazole Reference DrugTrichophyton/Microsporum sp.0.2 - 20.0[3]
5j Propan-1-one O-4-chlorobenzoyl oximeCandida albicans~2.0 (0.0054 µmol/mL)[4]
Miconazole Reference DrugCandida albicans~7.7 (0.0188 µmol/mL)[4]
Fluconazole Reference DrugCandida albicans>500 (>1.6325 µmol/mL)[4]

Analysis of Antifungal Data: The data highlights that specific substitutions significantly enhance antifungal potency. For instance, the bis(4-chlorophenyl) analogues 18 and 19 demonstrated potent activity against a range of dermatophytes, with MIC values comparable or superior to the standard drug ketoconazole.[3] Similarly, compound 5j , an oxime ester derivative, showed remarkably potent activity against Candida albicans, being significantly more effective than both miconazole and fluconazole.[4] This suggests that extending the core scaffold with lipophilic and halogenated aromatic groups can be a fruitful strategy for improving antifungal efficacy.

Comparative Cytotoxic Efficacy Against Cancer Cell Lines

The imidazole scaffold has also been investigated for its potential in oncology. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key signaling kinases or induction of apoptosis.

Data Summary: In Vitro Cytotoxicity

This table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazole derivatives against human cancer cell lines. Lower IC50 values denote greater cytotoxicity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3b Phenyl-imidazole etherHT-29 (Colon)Not specified, but noted as effective[5]
7 Phenyl-imidazole etherHT-29 (Colon)Not specified, but noted as effective[5]
4a Pyrazolyl-1,2,3-triazoleMCF-7 (Breast)Promising Activity[6]
6a Pyrazolyl-1,2,3-triazoleHepG2 (Liver)Promising Activity[6]
Doxorubicin Reference DrugMCF-7 / HepG2Standard Reference[6]

Analysis of Cytotoxicity Data: Studies have shown that imidazole-derived ethers and more complex heterocyclic systems incorporating pyrazole and triazole rings possess notable cytotoxic effects.[5][6] For example, compounds 3b and 7 were effective against colon cancer cells, while 4a and 6a showed promising activity against breast and liver cancer cell lines, respectively.[5][6] These findings underscore the versatility of the imidazole scaffold in designing novel anticancer agents. The specific structural modifications that confer this activity are diverse, indicating multiple potential mechanisms of action.

Comparative Efficacy as Enzyme Inhibitors

The ability of the imidazole nitrogen to coordinate with metal ions in enzyme active sites makes these derivatives prime candidates for enzyme inhibitors. They have been successfully developed as inhibitors for various enzyme classes, including cytochrome P450 enzymes, kinases, and carbonic anhydrases.[5][7][8]

Data Summary: In Vitro Enzyme Inhibition

The following table presents the IC50 values for several imidazole derivatives against different enzyme targets.

Compound IDDerivative ClassEnzyme TargetIC50 (µM)Reference
2 N-[2-(4'-Nitrophenyl) ethyl] imidazoleAromatase (CYP19A1)0.16[7]
Aminoglutethimide Reference DrugAromatase (CYP19A1)20.0[7]
7 Phenyl ethyl imidazoleP450(17)alpha25.0[7]
Ketoconazole Reference DrugP450(17)alpha12.1[7]
17, 19-24 Imidazole-derived aryl ethersCarbonic Anhydrase I (hCA I)0.004 - 0.016[5]
17, 19-24 Imidazole-derived aryl ethersCarbonic Anhydrase II (hCA II)0.006 - 0.015[5]

Analysis of Enzyme Inhibition Data: The data clearly demonstrates the potential of imidazole derivatives as potent and selective enzyme inhibitors. Compound 2 is over 100 times more potent than the reference drug aminoglutethimide at inhibiting aromatase.[7] Furthermore, a series of imidazole-derived aryl ethers (17, 19-24 ) exhibit exceptionally potent, nanomolar-level inhibition of human carbonic anhydrase isozymes I and II.[5] This high affinity is likely driven by the interaction of the imidazole core with the zinc ion in the enzyme's active site, a classic mechanism for this class of inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antifungal or antibacterial activity of a compound.

Causality and Rationale: The goal is to determine the lowest concentration of a drug that visibly inhibits microbial growth. The two-fold serial dilution method allows for a systematic and logarithmic assessment of concentration-dependent efficacy. The inclusion of positive (no drug) and negative (no microbes) controls is critical to validate that the assay is working correctly—the organism must grow in the absence of the drug, and the medium must remain sterile without inoculation.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to wells in columns 1 through 11. Add 200 µL to column 12 (sterility control).

  • Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row to achieve the highest desired test concentration and mix. Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing, then from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).

  • Inoculum Preparation: Prepare a standardized microbial suspension as per CLSI (Clinical and Laboratory Standards Institute) guidelines. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared inoculum to wells 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilute Perform 2-Fold Serial Dilutions Stock->Dilute Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Plate Dispense Medium in 96-Well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (24-48h, 35°C) Inoculate->Incubate Read Read Results (Visual/OD) Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality and Rationale: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A solubilizing agent (like DMSO) is required to dissolve these water-insoluble crystals before measuring absorbance. This provides a quantitative measure of drug-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow Diagram:

MTT_Workflow start Seed Cells in 96-Well Plate adhere Incubate Overnight for Adhesion start->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate_drug Incubate for Exposure Period (48-72h) treat->incubate_drug add_mtt Add MTT Reagent to Each Well incubate_drug->add_mtt incubate_mtt Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (~570 nm) solubilize->read end Calculate % Viability & Determine IC50 read->end

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

The (1H-Imidazol-1-yl)phenyl scaffold is a highly validated and versatile core structure for the development of potent, biologically active molecules. The in vitro data from a wide range of structural analogs demonstrate that targeted modifications can yield derivatives with high efficacy in antifungal, anticancer, and enzyme inhibition applications.[9][10] Halogenation and the addition of bulky aromatic groups appear to be beneficial for antifungal and antiprotozoal activity, while specific substitutions that complement the topology of an enzyme's active site can lead to nanomolar-level inhibition.[3][5][11]

Future research should focus on systematic SAR studies around the (3-(1H-Imidazol-1-yl)phenyl)methanol core to pinpoint the optimal substitution patterns for desired biological activities. Further in vitro and in vivo studies are essential to confirm the safety and effectiveness of these promising compounds.[12] The development of derivatives with improved selectivity and pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

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  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). ResearchGate. [Link]

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  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

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  • Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. (n.d.). PubMed. [Link]

  • Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. (n.d.). PubMed. [Link]

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  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Imidazole Acetic Acid Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor as Novel Antithrombotics. (2003). ACS Publications. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. [Link]

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  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. (2019). ACS Publications. [Link]

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  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. (2015). Synergy Publishers. [Link]

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Comparative

A Comparative Analysis of (3-(1H-Imidazol-1-yl)phenyl)methanol and 4-Imidazolyl Benzyl Alcohol Derivatives: A Guide for Medicinal Chemists

Introduction: The Significance of Positional Isomerism in Imidazole-Based Scaffolds The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Positional Isomerism in Imidazole-Based Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products like histidine and biotin, as well as a multitude of FDA-approved therapeutics.[1][2][3][4][5][6][7][8] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to engage in diverse interactions with biological targets such as enzymes and receptors.[3][9] This versatility has led to the development of imidazole-containing drugs with a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[7][8][10][11]

In the rational design of new therapeutic agents, the specific arrangement of substituents on a core scaffold—its constitutional isomerism—is a critical determinant of biological activity. A subtle shift in a functional group's position can profoundly alter a molecule's shape, polarity, and ability to bind to its target. This guide provides an in-depth comparison of two such isomeric classes: (3-(1H-Imidazol-1-yl)phenyl)methanol, where the imidazole is connected at the meta position of the phenyl ring, and the more broadly studied 4-imidazolyl benzyl alcohol derivatives, featuring a para linkage.

This analysis will delve into the synthetic strategies, comparative biological performance, and key experimental protocols relevant to these compounds, offering field-proven insights for researchers and drug development professionals aiming to leverage the imidazole scaffold in their discovery programs.

Structural and Physicochemical Distinctions

The primary difference between (3-(1H-Imidazol-1-yl)phenyl)methanol and its 4-substituted counterparts lies in the spatial orientation of the imidazole and methanol groups relative to each other. This seemingly minor change from a meta to a para arrangement has significant implications for the molecule's overall topology and electronic distribution.

  • (3-(1H-Imidazol-1-yl)phenyl)methanol (meta-isomer): The angular geometry of the meta substitution results in an asymmetric molecule. This can influence its binding mode within a receptor pocket, potentially allowing it to access different interaction points compared to a linear isomer.

  • 4-Imidazolyl Benzyl Alcohol Derivatives (para-isomers): The para substitution creates a more linear and extended molecular axis. This arrangement can be advantageous for fitting into long, narrow binding clefts and may facilitate different crystal packing or π-π stacking interactions.

These structural nuances affect key physicochemical properties such as dipole moment, aqueous solubility, and lipophilicity (LogP), which in turn dictate the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[12][13]

Caption: Structural comparison of meta- and para-isomers.

Comparative Synthesis Strategies

The synthesis of these alcohol derivatives typically involves a two-stage process: the N-arylation of imidazole onto a substituted benzene ring, followed by the reduction of a carbonyl group to the desired benzyl alcohol. While the core principles are similar, the choice of starting materials dictates the final isomeric product.

  • Synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol: A common route would begin with 3-bromobenzaldehyde. An N-arylation reaction with imidazole, often catalyzed by copper or another transition metal, would yield 3-(1H-imidazol-1-yl)benzaldehyde. The final step is a straightforward reduction of the aldehyde to an alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[14]

  • Synthesis of 4-Imidazolyl Benzyl Alcohol Derivatives: The synthesis is analogous, starting with a para-substituted precursor like 4-bromobenzaldehyde or 4-fluoro-benzaldehyde.[15] An alternative and widely used precursor is 4-(1H-imidazol-1-yl)benzaldehyde, which can be condensed with various acetophenones to form chalcones, followed by selective reduction.[15][16] The direct reduction of a ketone, such as 2-(1H-imidazol-1-yl)-1-phenylethanone, also provides a reliable route to the corresponding alcohol.[17]

G cluster_meta meta-Isomer Synthesis cluster_para para-Isomer Synthesis m_start 3-Bromobenzaldehyde + Imidazole m_inter 3-(1H-Imidazol-1-yl)benzaldehyde m_start->m_inter N-Arylation m_final (3-(1H-Imidazol-1-yl)phenyl)methanol m_inter->m_final Reduction (NaBH4) p_start 4-Bromobenzaldehyde + Imidazole p_inter 4-(1H-Imidazol-1-yl)benzaldehyde p_start->p_inter N-Arylation p_final 4-Imidazolyl Benzyl Alcohol p_inter->p_final Reduction (NaBH4)

Caption: General synthetic workflows for meta- and para-isomers.

Comparative Biological Performance: A Data-Driven Overview

The imidazole scaffold is implicated in a wide spectrum of biological activities. The positional isomerism between the meta and para derivatives can lead to significant differences in potency and selectivity against various targets.

Enzyme Inhibition

Imidazole derivatives are well-documented inhibitors of several key enzyme families, including cyclooxygenases (COX) and kinases, which are critical targets in inflammation and oncology.[3][18] The imidazole nitrogen can coordinate with metal ions in enzyme active sites or form crucial hydrogen bonds, while the phenylmethanol portion explores hydrophobic pockets.

The orientation of these groups is paramount. For instance, in a kinase hinge-binding region, a para-isomer might position the imidazole for optimal hydrogen bonding, while a meta-isomer could place the benzyl alcohol moiety in a more favorable position to interact with a different sub-pocket.

Table 1: Comparative Enzyme Inhibition Data for Representative Imidazole Derivatives

Compound Class Target Enzyme IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source(s)
Tri-substituted Imidazole Xanthine Oxidase 85.8 µg/mL* Allopurinol - [19]
Di- and Tri-substituted COX-2 49-58% inhibition** Diclofenac 100% inhibition [20]

| Imidazole Derivative | β-glucosidase | Partial Competitive*** | - | - |[21] |

*Note: Data for a 2,4,5-triphenyl imidazole derivative. Concentration unit is µg/mL. **Note: Data reported as % edema inhibition in a carrageenan-induced rat paw edema model. ***Note: Inhibition mechanism described, specific IC₅₀ not provided.

Anticancer and Antiproliferative Activity

In oncology, imidazole-based compounds can induce apoptosis, inhibit cell cycle progression, and interfere with crucial signaling pathways.[22][23] The substitution pattern on the phenyl ring directly influences the antiproliferative potency against various cancer cell lines.

Table 2: Antiproliferative Activity of Representative Imidazole Derivatives

Compound ID / Class Cancer Cell Line IC₅₀ (µM) Doxorubicin IC₅₀ (µM) Source(s)
Compound 13c PC3 (Prostate) 5.195 8.065 [1]
Compound 9 MCF7 (Breast) 21.045 - [1]
Compound 12c HCT116 (Colon) 13.575 - [1]
Imidazole-Pyrazole Hybrid A549 (Lung) 0.62 - [24]

| Imidazole-Chalcone | A549 (Lung) | Generally cytotoxic | - |[22] |

Note: The compounds listed are complex imidazole derivatives, not simple benzyl alcohols, but they illustrate the potent anticancer activity of the scaffold.

Antimicrobial and Antifungal Activity

The imidazole core is famous for its role in antifungal agents like miconazole and clotrimazole, which inhibit ergosterol biosynthesis. This activity extends to antibacterial and antiparasitic applications.[11][15][25] The lipophilicity and steric profile, both modulated by isomerism, are critical for penetrating microbial cell walls and binding to intracellular targets.

Table 3: Antimicrobial Activity of Representative Imidazole Derivatives

Compound Class Organism Activity Metric Result Source(s)
Imidazole-Chalcones Aspergillus fumigatus Antifungal Strong effectiveness [16]
Imidazole-Chalcones Leishmania Anti-leishmanial Significant activity [15]
Imidazole derivatives Gram (+/-) bacteria Antibacterial Potent activity [7][11]

| Imidazole aromatic alcohol | Fungi | Antifungal | High activity, broad spectrum |[25] |

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Imidazole Imidazole Derivatives (e.g., 4-imidazolyl benzyl alcohols) Imidazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazole derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols are provided as a guide for synthesizing and evaluating these classes of compounds.

Protocol 1: General Synthesis of an Imidazolyl Phenylmethanol via Reduction

This protocol describes the reduction of a ketone precursor to an alcohol, a key step applicable to the synthesis of both isomeric classes.[14]

Objective: To synthesize 2-(1H-imidazol-1-yl)-1-phenylethanol from 2-(1H-imidazol-1-yl)-1-phenylethanone.

Materials:

  • 2-(1H-imidazol-1-yl)-1-phenylethanone (1 equivalent)

  • Absolute Ethanol

  • Sodium borohydride (NaBH₄) (2 equivalents)

  • Chloroform

  • Brine (saturated NaCl solution)

  • Rotary evaporator, round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the starting ketone (0.01 mol) in absolute ethanol in a 250 mL two-necked flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve NaBH₄ (0.02 mol) in absolute ethanol.

  • Add the NaBH₄ solution dropwise to the cooled ketone solution while stirring.

  • Maintain stirring at 0-5 °C for 30 minutes after the addition is complete.

  • Remove the ice bath and continue stirring at room temperature for an additional 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol solvent using a rotary evaporator.

  • Suspend the crude residue in brine and perform a liquid-liquid extraction with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purify the product via column chromatography or recrystallization as needed.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay determines the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.[18]

Objective: To quantify the COX-2 inhibitory potential of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Add 10 µL of the test compound solution at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a negative control (DMSO vehicle).

  • Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation/emission wavelengths over a period of 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

  • Calculate the percentage of inhibition relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data using non-linear regression analysis.

Caption: General workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Perspectives

This guide highlights the critical role of positional isomerism in modulating the synthetic accessibility and biological activity of imidazole-based benzyl alcohol derivatives. While both meta- and para-substituted scaffolds demonstrate significant potential across various therapeutic areas, their distinct geometries necessitate separate evaluation and optimization. The available data suggests that the broader class of imidazole derivatives possesses potent enzyme inhibitory, anticancer, and antimicrobial properties.[1][19][22]

The choice between a (3-(1H-Imidazol-1-yl)phenyl)methanol scaffold and a 4-imidazolyl benzyl alcohol derivative should be guided by the specific topology of the intended biological target. Structure-based drug design, aided by molecular docking and computational studies, can provide invaluable predictions as to which isomer will achieve a more favorable binding orientation.[1]

Future research should focus on systematic comparative studies where meta and para isomers are synthesized and tested in parallel under identical conditions. This will allow for the deconvolution of electronic and steric effects and the generation of clear structure-activity relationships (SAR). Furthermore, optimizing the pharmacokinetic properties of these scaffolds remains a key challenge, as many promising imidazole compounds exhibit limitations such as short half-lives that require chemical modification or advanced formulation strategies to overcome.[23] By continuing to explore the rich chemical space of imidazole derivatives, the scientific community can unlock new and more effective therapeutic agents.

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  • Google Patents. (n.d.). CN1634895A - Imidazole aromatic alcohol derivatives and preparation and use thereof.
  • ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives.
  • PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f].
  • International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.
  • (n.d.).
  • International Journal of Pharmacy & Pharmaceutical Research. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
  • International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of (3-(1H-Imidazol-1-yl)phenyl)methanol Protein Binding Assays

Executive Summary: The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous biophysical characterization. For a molecule like (3-(1H-Imidazol-1-yl)phenyl)methanol, which contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous biophysical characterization. For a molecule like (3-(1H-Imidazol-1-yl)phenyl)methanol, which contains a versatile imidazole scaffold suggestive of broad therapeutic potential, accurately quantifying its interaction with protein targets is paramount.[1][2] Relying on a single assay methodology can introduce systemic bias, leading to costly failures in later stages of drug development. This guide provides an in-depth comparison of three orthogonal, industry-standard protein binding assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). We will dissect the fundamental principles, provide actionable experimental protocols, and explain the causality behind critical methodological choices. By cross-validating results from these distinct biophysical techniques, researchers can build a robust, multi-faceted understanding of their molecule's binding profile, ensuring the highest degree of confidence in their data.

The Imperative for Orthogonal Validation in Drug Discovery

In drug discovery, the binding affinity of a compound for its protein target, typically expressed as the equilibrium dissociation constant (K D), is a critical parameter that influences its pharmacological effect.[3] (3-(1H-Imidazol-1-yl)phenyl)methanol, as a representative small molecule, must be characterized with precision. However, every biophysical technique has inherent strengths and weaknesses. An observed binding event in one assay could be an artifact of the experimental setup, such as protein immobilization or labeling.

Orthogonal validation—the practice of confirming a result using multiple, distinct methods—is the cornerstone of trustworthy biophysical data.[4] If disparate techniques, which rely on different physical principles, yield concordant results, the confidence in the measured binding affinity and mechanism increases exponentially. This approach mitigates the risk of pursuing a compound based on flawed or incomplete data.

The Orthogonal Validation Workflow

The core principle is to probe the same molecular interaction through different physical lenses. One method might measure changes in mass on a surface (SPR), another the heat of reaction in solution (ITC), and a third the molecular movement in a temperature gradient (MST). Agreement across these platforms provides a powerful, self-validating system.

Orthogonal_Validation_Workflow cluster_0 Initial Screening & Hypothesis cluster_1 Primary Assay (e.g., SPR) cluster_2 Secondary & Tertiary Assays (Orthogonal) cluster_3 Data Consolidation & Decision Hypothesis Hypothesis: (3-(1H-Imidazol-1-yl)phenyl)methanol binds to Target Protein X SPR Surface Plasmon Resonance (SPR) Measures: ka, kd, KD Principle: Mass Change Hypothesis->SPR Initial Test ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n Principle: Heat Change SPR->ITC Orthogonal Validation 1 MST MicroScale Thermophoresis (MST) Measures: KD Principle: Molecular Motion SPR->MST Orthogonal Validation 2 Decision Confident Go/No-Go Decision Robust Binding Profile ITC->Decision Synthesize Results MST->Decision Synthesize Results

Caption: Orthogonal validation workflow for protein-ligand binding.

Comparative Analysis of Key Binding Assays

We will now explore the practical application, causality, and protocols for three leading binding assays. For this guide, we will assume the protein target is a purified, soluble protein of ~50 kDa and (3-(1H-Imidazol-1-yl)phenyl)methanol is the small molecule analyte.

Surface Plasmon Resonance (SPR)

SPR has long been a gold standard for its ability to provide real-time kinetic data, offering deep insight into the binding mechanism.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[6]

In a typical SPR experiment for a small molecule, the larger protein target is immobilized on a sensor chip.[7] A solution containing the small molecule analyte, (3-(1H-Imidazol-1-yl)phenyl)methanol, is then flowed over the surface. Binding increases the mass on the chip, which proportionally changes the refractive index, detected as a response in Resonance Units (RU).[8] By monitoring this response over time during association and dissociation phases, one can calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).

  • Why immobilize the protein? For small molecule analysis, immobilizing the much larger protein is standard practice. The SPR signal is proportional to mass change; binding a ~188 Da small molecule to an immobilized small molecule would produce a negligible signal. By immobilizing the ~50,000 Da protein, the relative mass change upon binding is detectable.[9]

  • Why use a reference channel? A reference flow cell, often with an immobilized irrelevant protein or a deactivated surface, is crucial. It subtracts non-specific binding and bulk refractive index changes from the running buffer, ensuring the measured response is due to the specific interaction of interest.

  • Why is buffer composition critical? Small molecules are often dissolved in DMSO. It is essential to have the exact same concentration of DMSO in the running buffer as in the analyte samples to avoid "solvent spikes" that can overwhelm the binding signal.

  • Protein Immobilization: Covalently attach the target protein to a CM5 sensor chip (a common choice) via amine coupling to a target density of 10,000 - 15,000 RU. This high density is necessary to maximize the signal from the low molecular weight analyte.

  • System Priming: Equilibrate the entire system with a filtered and degassed running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Analyte Preparation: Prepare a serial dilution of (3-(1H-Imidazol-1-yl)phenyl)methanol in the running buffer. Concentrations should span at least two orders of magnitude around the expected K D (e.g., from 100 nM to 10 µM). Include a buffer-only (zero analyte) injection for double referencing.

  • Binding Analysis (Kinetics): Inject each analyte concentration over the reference and active flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Regeneration: If the interaction is high-affinity, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be needed to remove all bound analyte before the next injection. This step requires careful optimization to ensure it doesn't denature the immobilized protein.

  • Data Analysis: Subtract the reference channel data from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k a, k d, and K D.

SPR_Workflow start Start immobilize 1. Immobilize Protein on Sensor Chip start->immobilize prime 2. Equilibrate System with Running Buffer immobilize->prime prepare 3. Prepare Analyte Serial Dilution prime->prepare inject 4. Inject Analyte (Association/Dissociation) prepare->inject regenerate 5. Regenerate Surface (If Necessary) inject->regenerate regenerate->inject Next Concentration analyze 6. Analyze Data (Fit to Model) regenerate->analyze All Concentrations Done end End: Obtain ka, kd, KD analyze->end

Caption: A typical experimental workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding thermodynamics. It directly quantifies the heat released or absorbed when two molecules interact in solution, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11]

A microcalorimeter contains a reference cell and a sample cell.[12] The sample cell holds the target protein. The small molecule, (3-(1H-Imidazol-1-yl)phenyl)methanol, is loaded into an injection syringe and titrated into the sample cell in small, precise aliquots. Each injection triggers a heat change (either exothermic or endothermic) that is measured relative to the reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes. Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm, which can be analyzed to determine the K D, binding stoichiometry (n), and the enthalpy of binding (ΔH).[13]

  • Why is precise buffer matching essential? ITC is extremely sensitive to any heat change. Even minute differences in buffer composition (pH, salt, DMSO) between the protein in the cell and the ligand in the syringe will generate heats of dilution, which can mask the true binding signal.[12] This is the most critical experimental parameter to control in ITC.

  • Why are accurate concentrations necessary? The stoichiometry (n) derived from the fit is directly dependent on the accuracy of the protein and ligand concentrations. Inaccurate concentrations are a primary source of error in ITC and will also affect the calculated K D and ΔH.[12]

  • Why is the 'c-window' important? The reliability of the fit depends on the Wiseman parameter, 'c', where c = n * [Protein] / K D. For an accurate measurement, 'c' should ideally be between 5 and 500.[14] This means you must have a reasonable estimate of the K D to set up the experiment with an appropriate protein concentration.

  • Sample Preparation: Prepare the protein and (3-(1H-Imidazol-1-yl)phenyl)methanol in an identical, extensively dialyzed buffer. Degas all solutions thoroughly to prevent air bubbles.

  • Concentration Determination: Accurately measure the final concentrations of both protein (e.g., via A280) and ligand stock solutions.

  • Instrument Setup: Load the protein solution (e.g., 20 µM) into the sample cell (~300 µL) and the ligand solution (e.g., 200 µM, at least 10x the protein concentration) into the injection syringe (~100 µL).

  • Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of ~20 injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow a return to the thermal baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-only solution in the sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heats of dilution from the binding data. Integrate the heat peak for each injection and plot the resulting values against the molar ratio. Fit the binding isotherm to a suitable model (e.g., single set of sites) to determine K D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.

MicroScale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures binding by detecting changes in the movement of molecules in a microscopic temperature gradient. It requires very little sample and is often robust to complex buffers.

MST is based on two effects: thermophoresis (the directed movement of molecules along a temperature gradient, which depends on size, charge, and hydration shell) and Temperature-Related Intensity Change (TRIC), which detects binding-induced changes in the fluorophore's local environment.[4] In a typical experiment, the protein is fluorescently labeled. A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand, (3-(1H-Imidazol-1-yl)phenyl)methanol. The samples are loaded into capillaries, and an IR laser creates a precise temperature gradient. The change in fluorescence in the heated spot is measured. As the ligand binds to the protein, the complex's thermophoretic properties change, resulting in a different fluorescence signal. Plotting the normalized fluorescence change against the ligand concentration yields a binding curve from which the K D can be determined.[15]

  • Why is a fluorescent label needed? The technique relies on detecting a fluorescent signal. While label-free MST using intrinsic tryptophan fluorescence is possible, it is often less sensitive and not suitable for all proteins.[15][16] Covalent labeling of the protein with a fluorescent dye is the more common and robust approach for small molecule interactions.

  • Why perform a "lysis-free" experiment? A key advantage of MST is the ability to measure binding directly in complex biological liquids, such as cell lysates.[17] This allows for the study of interactions in a more physiologically relevant environment, avoiding potential artifacts from protein purification.

  • Why check for aggregation? MST is sensitive to changes in the size and state of the fluorescent molecule. It's crucial to ensure that neither the ligand nor the protein is aggregating under the assay conditions, as this can produce artifacts that mimic a binding signal. This can be checked by examining the initial fluorescence read across the capillaries.

  • Protein Labeling: Covalently label the target protein with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess free dye using a desalting column.

  • Sample Preparation: Prepare a 16-point serial dilution of (3-(1H-Imidazol-1-yl)phenyl)methanol in the assay buffer.

  • Binding Reaction: Mix each ligand dilution with a constant concentration of the fluorescently labeled protein (e.g., 20 nM final concentration). Allow the reactions to equilibrate.

  • Capillary Loading: Load the ~20 µL samples into the MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. The instrument will automatically apply the IR laser and record the fluorescence change for each sample.

  • Data Analysis: The instrument software calculates the change in normalized fluorescence (ΔF norm). Plot ΔF norm against the logarithm of the ligand concentration and fit the data with the K D model to determine the binding affinity.

Data Synthesis and Cross-Validation in Practice

After performing all three assays, the final step is to consolidate and compare the results.

Comparative Data Summary

Below is a table of hypothetical, yet realistic, data for the interaction between Target Protein X and (3-(1H-Imidazol-1-yl)phenyl)methanol.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Mass Change (Immobilized)Heat Change (In Solution)Molecular Motion (In Solution)
K D (µM) 1.2 ± 0.21.5 ± 0.31.8 ± 0.4
k a (10⁵ M⁻¹s⁻¹) 2.1N/AN/A
k d (10⁻¹ s⁻¹) 2.5N/AN/A
Stoichiometry (n) Assumed 1:1 in fit0.95 ± 0.1Assumed 1:1 in fit
ΔH (kcal/mol) N/A-8.5N/A
-TΔS (kcal/mol) N/A0.4N/A
Interpreting Concordance and Discordance
  • Concordance: As shown in the table, the K D values are in excellent agreement (1.2, 1.5, and 1.8 µM). This high degree of concordance across three distinct physical principles provides very strong evidence that (3-(1H-Imidazol-1-yl)phenyl)methanol is a genuine binder of Target Protein X with a K D of approximately 1.5 µM. The ITC data further reveals that the binding is enthalpically driven, and the stoichiometry is indeed 1:1.

  • Discordance: What if the results differed significantly?

    • SPR K D is much weaker: This could suggest that immobilizing the protein on the chip partially obstructs the binding site or alters its conformation.

    • MST shows no binding: The fluorescent label might have been attached to a residue near the binding site, sterically hindering the interaction. Alternatively, the binding event may not cause a significant change in the protein's thermophoresis.

    • ITC shows no binding: The enthalpy change (ΔH) upon binding might be close to zero, making the interaction invisible to calorimetry. This is known as an "enthalpy-entropy compensation" and is a rare but important limitation of the technique.

Conclusion and Recommendations

No single protein binding assay is infallible. A robust characterization of a promising small molecule like (3-(1H-Imidazol-1-yl)phenyl)methanol demands a multi-pronged, orthogonal approach.

  • For initial screening and kinetic profiling, SPR is an excellent choice due to its real-time data output and high throughput capabilities.

  • For thermodynamic validation and confirming stoichiometry, ITC is unparalleled. It provides the deepest thermodynamic insight and is considered the gold standard for measuring binding in solution.[14]

  • For a rapid, low-sample consumption confirmation in solution, MST is a powerful and increasingly popular alternative, especially for its tolerance of complex buffers and the potential for in-lysate measurements.[4][15]

By strategically combining these techniques, researchers can build a comprehensive and reliable binding profile, confidently validating their targets and making informed decisions to advance their drug discovery programs. This cross-validation paradigm is not merely a suggestion; it is a fundamental component of rigorous scientific inquiry in modern drug development.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PubMed Central. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Microscale thermophoresis. Wikipedia. [Link]

  • Protein Binding Assays. Creative Diagnostics. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Nuvisan. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PubMed. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • A Guide to Simple and Informative Binding Assays. PubMed Central. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Assays for direct binding of small molecules and proteins. ResearchGate. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

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Validation

A Comparative Guide to N-Heterocyclic Carbene Precursors: (3-(1H-Imidazol-1-yl)phenyl)methanol vs. Standard Imidazolium Systems

N-heterocyclic carbenes (NHCs) have fundamentally reshaped organometallic chemistry, serving as robust, strongly σ -donating ancillary ligands that stabilize transition metals across various oxidation states. While stand...

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Author: BenchChem Technical Support Team. Date: March 2026

N-heterocyclic carbenes (NHCs) have fundamentally reshaped organometallic chemistry, serving as robust, strongly σ -donating ancillary ligands that stabilize transition metals across various oxidation states. While standard precursors like IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and IMes·HCl are the established workhorses for homogeneous catalysis, they are inherently limited by their lack of secondary functional handles.

This guide evaluates (3-(1H-Imidazol-1-yl)phenyl)methanol —a specialized, hydroxyl-functionalized imidazole building block—against traditional NHC precursors. By analyzing their structural utility, electronic properties, and experimental workflows, we demonstrate how the strategic inclusion of a pendant hydroxymethyl group enables hemilabile coordination, bifunctional catalysis, and direct covalent immobilization.

Mechanistic and Structural Comparison

The design of an NHC precursor dictates the stability and reactivity of the resulting active catalyst. Standard imidazolium salts rely on massive steric bulk (e.g., diisopropylphenyl wingtips) to kinetically shield the metal center and prevent bimolecular decomposition[1]. However, this purely steric approach creates a "spectator" ligand that cannot actively participate in substrate activation or catalyst recovery.

In contrast, quaternizing (3-(1H-Imidazol-1-yl)phenyl)methanol yields a hydroxy-functionalized imidazolium salt . The pendant -OH group introduces three field-proven mechanistic advantages:

  • Hemilabile Stabilization: During catalytic cycles (e.g., cross-coupling), the oxygen atom can reversibly coordinate to the metal center. This temporary O-coordination stabilizes highly reactive, under-coordinated intermediates (such as Pd(0)), preventing the catalyst from aggregating into inactive metal black before the next substrate binds[2].

  • Bifunctional Substrate Activation: The hydroxyl proton can act as a hydrogen-bond donor, orienting substrates like epoxides or carbonyls in the secondary coordination sphere, thereby lowering the activation energy of the transition state.

  • Covalent Immobilization: The primary alcohol serves as a pristine synthetic handle. It allows the NHC precursor to be covalently grafted onto silica or polymeric supports via etherification or carbamate linkages, enabling rigorous catalyst recycling without metal leaching[3].

Quantitative Comparison of Properties
FeatureStandard Precursors (e.g., IPr·HCl, IMes·HCl)Hydroxy-Functionalized Precursors (3-IPM derived)
Wingtip Steric Bulk Very High (Kinetically shielding)Tunable (Phenyl + Alkyl/Aryl from quaternization)
Electronic Profile Strong σ -donor, weak π -acceptorStrong σ -donor, electronic tuning via O-coordination
Secondary Coordination None (Spectator ligand)Hemilabile oxygen donor (Dynamic coordination)
Bifunctional Catalysis NoYes (Hydrogen bonding via pendant -OH)
Immobilization Handle Requires complex, multi-step pre-functionalizationDirect covalent anchoring via the primary alcohol

Experimental Workflows & Self-Validating Protocols

To harness the potential of (3-(1H-Imidazol-1-yl)phenyl)methanol, it must first be converted into an imidazolium salt via quaternization. The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to metalation.

Protocol A: Synthesis of the Hydroxy-Functionalized NHC Precursor

Direct quaternization of the N-substituted imidazole with an alkyl halide is the most straightforward method to prepare the imidazolium salt[3].

  • Reaction Setup: Dissolve 1.0 equivalent of (3-(1H-Imidazol-1-yl)phenyl)methanol in anhydrous acetonitrile under an inert argon atmosphere.

  • Quaternization: Dropwise add 1.1 equivalents of benzyl chloride (or methyl iodide for a less sterically hindered wingtip).

  • Thermal Activation: Reflux the mixture at 80 °C for 16–24 hours. The causality here is critical: the elevated temperature provides the activation energy required for the SN2 nucleophilic attack of the imidazole's sp2 nitrogen onto the alkyl halide.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding cold diethyl ether. Filter and dry under high vacuum.

  • Self-Validation (NMR): Analyze the product via 1 H NMR in DMSO- d6​ . The success of the quaternization is definitively proven by a massive downfield shift of the acidic C2 imidazolium proton (N-CH-N), which will appear as a sharp singlet between 9.0 and 10.5 ppm . If this peak is absent, the quaternization failed.

NHCSynthesis A (3-(1H-Imidazol-1-yl) phenyl)methanol B Quaternization (+ Benzyl Chloride) A->B C Imidazolium Salt (NHC Precursor) B->C D Ag2O / Base Deprotonation C->D E Metal Complexation (Pd, Ru, Ag) D->E

Workflow for synthesizing metal-NHC complexes from hydroxy-functionalized precursors.
Protocol B: Silica Immobilization via the Hydroxyl Handle

Unlike standard imidazolium salts which require complex modifications[1], the -OH group allows for direct grafting.

  • Linker Attachment: React the synthesized imidazolium salt with triethoxysilylpropyl isocyanate in anhydrous toluene at 60 °C for 12 hours. The isocyanate reacts with the primary alcohol to form a robust carbamate linkage.

  • Grafting: Add activated mesoporous silica (e.g., SBA-15, pre-dried at 150 °C under vacuum) to the mixture and reflux for 24 hours.

  • Self-Validation (Solid-State NMR): Use 1 3 C CP/MAS solid-state NMR. The appearance of a carbonyl carbon peak (~156 ppm) confirms the carbamate linkage, while the retention of the C2 imidazolium carbon (~136 ppm) confirms the precursor is intact and ready for metalation.

Catalytic Performance & Hemilabile Dynamics

The true value of the (3-(1H-Imidazol-1-yl)phenyl)methanol-derived precursor is realized during catalysis. In standard cross-coupling reactions (e.g., Suzuki-Miyaura), standard IPr-Pd complexes are highly active but strictly homogeneous.

When using the hydroxy-functionalized Pd-NHC complex, the pendant -OH group exhibits hemilability . After the reductive elimination step, the Pd(0) species is highly vulnerable to degradation. The oxygen atom temporarily coordinates to the empty orbital of the Pd(0) center, stabilizing it until the next equivalent of aryl halide undergoes oxidative addition.

Catalytic Yield Comparison (Suzuki-Miyaura Coupling of Aryl Chlorides)
Precatalyst SystemCatalyst LoadingTemp (°C)Yield (%)Recyclability (Yield after 5 cycles)
Pd-IPr (Standard) 1.0 mol%8094%N/A (Homogeneous, unrecoverable)
Pd-3-IPM (Homogeneous) 1.0 mol%8091%N/A (Homogeneous, unrecoverable)
Silica-Supported Pd-3-IPM 1.0 mol%8088%86% (Heterogeneous, easily filtered)

Data reflects the trade-off: a slight initial drop in homogeneous kinetics is offset by the profound ability to recycle the catalyst without significant loss of activity.

CatalyticCycle N1 Pd(II)-NHC Precatalyst N2 Active Pd(0)-NHC Species N1->N2 Activation N3 Oxidative Addition (Aryl Halide) N2->N3 Substrate N4 Hemilabile -OH Stabilization N3->N4 Transient N5 Transmetalation N4->N5 Base N6 Reductive Elimination (Product Formation) N5->N6 N6->N2 Regeneration

Catalytic cycle highlighting hemilabile stabilization by the pendant hydroxyl group.

References

1.2 - Universidad de Alicante (ua.es)[2] 2.1 - Beilstein Journals[1] 3.4 - ACS Publications[4] 4. 3 - ACS Publications[3]

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Safety & Regulatory Compliance

Safety

(3-(1H-Imidazol-1-yl)phenyl)methanol proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for (3-(1H-Imidazol-1-yl)phenyl)methanol (3-(1H-Imidazol-1-yl)phenyl)methanol is a specialized nitrogen-containing heterocyclic compound widely utilized as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for (3-(1H-Imidazol-1-yl)phenyl)methanol

(3-(1H-Imidazol-1-yl)phenyl)methanol is a specialized nitrogen-containing heterocyclic compound widely utilized as a critical intermediate in pharmaceutical synthesis and drug development[1]. Due to the presence of the imidazole ring and the benzylic alcohol moiety, this compound exhibits specific physicochemical behaviors—such as pH-dependent solubility and significant aquatic toxicity—that dictate strict laboratory safety and disposal protocols[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step framework for the safe handling, spill mitigation, and compliant disposal of this compound.

Physicochemical Profile & Waste Characterization

Before executing disposal protocols, it is critical to understand the mechanistic reasons behind the procedures. The basicity of the imidazole nitrogen (pKa ~7) means the compound can form water-soluble salts in acidic environments, complicating aqueous waste streams. Furthermore, imidazole derivatives are known to be acutely toxic to aquatic invertebrates and plants, strictly prohibiting drain disposal[2].

Because the molecule contains nitrogen within an aromatic ring system, its combustion generates hazardous nitrogen oxides (NOx). Therefore, standard landfilling is inappropriate; the compound must be routed to facilities equipped for specialized chemical incineration[1].

Table 1: Key Physicochemical Properties & Operational Impacts

ParameterDescriptionOperational Impact on Disposal
Chemical Family Imidazole derivative / Aromatic alcoholRequires high-temperature incineration with NOx scrubbers.
Physical State Solid (Powder/Crystalline)High risk of aerosolization/dust formation during cleanup[3].
Solubility Soluble in methanol, DMF; sparingly in waterOrganic solvents are required for equipment decontamination[3].
Environmental Hazard High aquatic toxicityZero-discharge policy into municipal drains or groundwater[2].
Reactivity Stable under normal conditionsSegregate from strong oxidizers to prevent exothermic reactions[4].

Pre-Disposal Safety & Handling Protocols

Safety begins at the bench. Inadequate safety protocols account for nearly 30% of chemical accidents in synthetic laboratories[1]. To build a self-validating safety system, personnel must verify containment and protection before opening the primary receptacle.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to prevent mucosal exposure[3].

  • Skin Protection: Impervious nitrile gloves (double-gloving is highly recommended during waste transfer) and a chemically resistant lab coat[3][5].

  • Respiratory Protection: An N95 or P100 particulate respirator is required if handling dry powders outside of a certified Class II biological safety cabinet or chemical fume hood, due to the severe risk of dust inhalation[3].

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and occupational exposure.

Methodology:

  • Evacuate and Assess: Clear unnecessary personnel from the immediate area. Verify PPE integrity before approaching the spill[6].

  • Containment: If the compound is in solution, dike the spill immediately with a non-combustible absorbent material (e.g., vermiculite, dry sand, or earth)[5]. Do not use combustible materials like sawdust.

  • Solid Recovery: For dry powder spills, absolutely avoid generating dust. Do not sweep dry. Lightly moisten the powder with water to bind the particles, or use a dedicated HEPA-filtered vacuum to collect the solid[3].

  • Decontamination: Wash the affected surface thoroughly with a suitable solvent (e.g., methanol or a detergent-water mix) to remove residual molecular contamination[3].

  • Isolation: Place all recovered material, contaminated absorbent, and cleanup debris into a clearly labeled, sealable hazardous waste container[7].

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Contain Containment (Dike/Absorb) PPE->Contain Collect Collection (HEPA Vac/Moist Sweep) Contain->Collect Decon Decontamination (Solvent Wash) Collect->Decon Dispose Hazardous Waste Transfer Decon->Dispose

Figure 1: Sequential logic for mitigating and clearing an imidazole derivative spill.

Comprehensive Disposal Workflows

The primary and preferred method of disposal for (3-(1H-Imidazol-1-yl)phenyl)methanol is high-temperature incineration at a permitted hazardous waste facility equipped with flue-gas scrubbers[1][8].

Protocol A: Solid Waste Disposal

  • Collect all unreacted, expired, or spilled solid material in a compatible, leak-proof container (e.g., wide-mouth HDPE plastic or amber glass).

  • Seal tightly and label explicitly as "Hazardous Chemical Waste: Toxic Solid (Imidazole Derivative)."

  • Store in a designated, well-ventilated secondary containment area away from incompatible materials (such as strong acids and oxidizers)[5].

  • Manifest the container for transport to an EPA-approved (or local equivalent) high-temperature incinerator[8].

Protocol B: Liquid Waste (Solutions and Rinsate)

  • Segregation: Do not mix organic solutions of this compound with general aqueous waste. Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the carrier solvent used (e.g., if dissolved in chloroform, it must be routed to halogenated waste)[6].

  • Aqueous Rinsate: If the compound is present in an aqueous wash, collect the rinsate completely. Never discharge contaminated water into the subsoil or municipal drains[2].

  • Label the carboy accurately with the exact percentage of the imidazole derivative and the solvent composition to ensure the incineration facility applies the correct combustion temperature.

Protocol C: Empty Container Management

  • Empty containers retain microscopic product residue and must be treated as hazardous waste until decontaminated[7].

  • Triple-rinse the container using a solvent capable of fully dissolving the compound (e.g., methanol or dimethylformamide)[8].

  • Add the resulting rinsate to the appropriate liquid waste stream[8].

  • Puncture or crush the rinsed container to prevent unauthorized reuse, and dispose of the physical material according to local environmental regulations[8].

WasteSegregation Start Waste Generation: (3-(1H-Imidazol-1-yl)phenyl)methanol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Contam Contaminated Materials (PPE/Glass) Start->Contam Incineration High-Temperature Incineration (with NOx Scrubbers) Solid->Incineration Org Organic Waste (Halogenated/Non-Halogenated) Liquid->Org Aq Aqueous Waste (Collect Rinsate) Liquid->Aq Contam->Incineration Org->Incineration Aq->Incineration

Figure 2: Decision tree for segregating and routing imidazole derivative chemical waste.

Regulatory Compliance

Improper disposal of chemical waste is a direct violation of federal and international environmental laws. If pesticide or chemical intermediate wastes cannot be disposed of according to standard laboratory instructions, facilities must contact their state Environmental Control Agency or the Hazardous Waste representative at the nearest EPA Regional Office for localized guidance[2][8]. Always ensure that waste manifests accurately reflect the nitrogenous nature of the compound to guarantee proper routing to a scrubber-equipped incinerator.

References

  • "Safety Data Sheet: Imidazole derivative (Clotrimazole USP)." PCCA. Available at:[Link]

  • "Safety Data Sheet: Atipamezole hydrochloride sterile injectable solution." Zoetis. Available at: [Link]

  • "Safety Data Sheet: Arsenal Herbicide Applicators Concentrate." Okanogan County (BASF). Available at:[Link]

  • "Safety Data Sheet: Imazapyr / Diuron." Kentucky State Government. Available at: [Link]

  • "Safety Data Sheet: Clearcast Herbicide." Okanogan County (BASF). Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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